5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
Description
Properties
IUPAC Name |
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-11(2)7-6(9)3-5(8)4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEQCIGHYZJOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674377 | |
| Record name | 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-19-3 | |
| Record name | 5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine, a valuable substituted pyridine intermediate in medicinal chemistry and drug discovery. The document details a plausible and robust synthetic pathway, grounded in established chemical principles, and offers a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the preparation and properties of this important building block.
Introduction: The Significance of Halogenated 2-Aminopyridines
Halogenated 2-aminopyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the pyridine ring profoundly influences the physicochemical properties of the resulting compounds. These modifications can enhance metabolic stability, improve membrane permeability, and provide vectors for further chemical elaboration through cross-coupling reactions. The 2-amino group, in turn, offers a convenient handle for the introduction of diverse pharmacophoric elements. This compound embodies these desirable features, making it a sought-after intermediate in the development of novel therapeutics.
Proposed Synthetic Pathway: A Rationale-Driven Approach
The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available pyridine precursor. The chosen pathway emphasizes regioselectivity and the use of well-established, high-yielding transformations. The proposed synthesis commences with the preparation of a key intermediate, 2,5-dichloro-3-fluoropyridine, followed by a nucleophilic aromatic substitution to introduce the N,N-dimethylamino moiety.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2,5-Dichloro-3-aminopyridine via Hofmann Rearrangement
The synthesis initiates with the Hofmann rearrangement of 2,5-dichloronicotinamide. This reaction provides an efficient route to the corresponding 3-aminopyridine derivative.
-
Reaction: 2,5-Dichloronicotinamide is treated with sodium hypobromite or sodium hypochlorite.
-
Rationale: The Hofmann rearrangement is a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom. The use of readily available and inexpensive reagents makes this an economically viable first step. A plausible method for the synthesis of the starting material, 2,5-dichloro-3-aminopyridine, involves the Hofmann degradation of 2,5-dichloro-nicotinamide using sodium hypobromite or sodium hypochlorite[1].
Step 2: Synthesis of 2,5-Dichloro-3-fluoropyridine via Balz-Schiemann Reaction
The introduction of the fluorine atom at the 3-position is achieved through a Balz-Schiemann reaction.
-
Reaction: 2,5-Dichloro-3-aminopyridine is diazotized with a solution of sodium nitrite in the presence of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.
-
Rationale: The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring. The reaction proceeds through a relatively stable diazonium tetrafluoroborate intermediate, which upon heating, yields the desired fluoro-substituted pyridine. This method offers good regioselectivity for the introduction of the fluorine atom. The diazotization of 2,5-dichloro-3-aminopyridine with fluoboric acid and sodium nitrite can yield 2,5-dichloro-3-fluoropyridine[1].
Step 3: Synthesis of this compound via Nucleophilic Aromatic Substitution
The final step involves the selective substitution of the chlorine atom at the 2-position with a dimethylamino group.
-
Reaction: 2,5-Dichloro-3-fluoropyridine is reacted with an excess of dimethylamine in a suitable solvent.
-
Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the ring nitrogen and the fluorine atom at the 3-position. The use of an excess of dimethylamine serves both as the nucleophile and as a base to neutralize the hydrogen chloride generated during the reaction. The reaction can be carried out in a sealed vessel at elevated temperatures to ensure complete conversion. The reaction of 2-halopyridines with amines is a common method for the synthesis of 2-aminopyridines[2].
Detailed Experimental Protocols
Synthesis of 2,5-Dichloro-3-aminopyridine
-
To a solution of sodium hydroxide in water, cooled to 0°C, slowly add bromine while maintaining the temperature below 10°C to prepare a fresh solution of sodium hypobromite.
-
In a separate flask, dissolve 2,5-dichloronicotinamide in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
Slowly add the 2,5-dichloronicotinamide solution to the pre-cooled sodium hypobromite solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,5-dichloro-3-aminopyridine.
Synthesis of 2,5-Dichloro-3-fluoropyridine
-
Dissolve 2,5-dichloro-3-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF4) at 0°C.
-
To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5°C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water and diethyl ether.
-
Carefully heat the dry diazonium salt in an inert solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and wash it with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford pure 2,5-dichloro-3-fluoropyridine.
Synthesis of this compound
-
In a sealed pressure vessel, dissolve 2,5-dichloro-3-fluoropyridine in a suitable solvent such as ethanol or DMSO.
-
Add an excess of a solution of dimethylamine (e.g., 40% in water or as a solution in THF).
-
Seal the vessel and heat the reaction mixture to 80-120°C for several hours. Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess dimethylamine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as the final product.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Caption: Workflow for the characterization of the final product.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈ClFN₂ |
| Molecular Weight | 174.61 g/mol |
| Appearance | Expected to be a solid or oil |
| CAS Number | 1020253-19-3 |
Predicted Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N,N-dimethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.7 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 8.0 - 8.2 | d | J(H-F) ≈ 2-3 |
| N(CH₃)₂ | 3.1 - 3.3 | s | - |
-
Rationale: The proton at the C4 position will appear as a doublet of doublets due to coupling with the fluorine at C3 and the proton at C6. The proton at C6 will likely be a doublet with a smaller coupling to the fluorine at C3. The two methyl groups of the dimethylamino moiety will be equivalent and appear as a singlet.
The carbon NMR spectrum will be characterized by the influence of the electronegative halogen substituents and the amino group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) |
| C-3 | 140 - 145 (d, ²JCF ≈ 15-20 Hz) |
| C-4 | 125 - 130 (d, ³JCF ≈ 3-5 Hz) |
| C-5 | 120 - 125 |
| C-6 | 145 - 150 (d, ⁴JCF ≈ 2-4 Hz) |
| N(C H₃)₂ | 40 - 45 |
-
Rationale: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant. The other carbons in the ring will show smaller two-, three-, or four-bond couplings to the fluorine. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the dimethylamino group.
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
-
High-Resolution Mass Spectrometry (HRMS): Calculated m/z for [M+H]⁺ (C₇H₉ClFN₂⁺): 175.0436. Found: [A value close to the calculated mass].
Safety and Handling
As with all laboratory chemicals, this compound and all intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent used.
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound, a key building block in contemporary drug discovery. By providing detailed, rationale-driven experimental protocols and a comprehensive guide to its characterization, this document serves as a valuable resource for researchers and scientists. The successful synthesis and purification of this compound will enable the exploration of new chemical space and the development of novel therapeutic agents.
References
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine CAS number and structure
An In-Depth Technical Guide to 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
Executive Summary: This document provides a comprehensive technical overview of this compound, a key fluorinated pyridine derivative. It serves as a critical resource for researchers, chemists, and professionals in drug development and materials science. The guide details the compound's physicochemical properties, structure, reactivity, a representative synthetic protocol, and its significant applications as a versatile building block. Emphasis is placed on the rationale behind its synthetic pathway and the influence of its unique substitution pattern on chemical behavior. Safety, handling, and disposal protocols are also addressed to ensure responsible laboratory practice.
Introduction
This compound is a polysubstituted heterocyclic compound of significant interest in medicinal and agrochemical research. As a member of the fluorinated aminopyridine family, its strategic arrangement of electron-withdrawing halogens (chloro and fluoro) and an electron-donating dimethylamino group imparts a unique reactivity profile. This makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialized chemical agents.[1][2] The pyridine core is a prevalent scaffold in numerous bioactive molecules, and the specific functionalization of this compound offers multiple sites for selective chemical modification, enabling the construction of diverse compound libraries for screening and development.[1]
Physicochemical Properties
A summary of the key identifiers and physical properties for this compound is provided below. Proper storage in a refrigerator (2-8°C) is recommended to maintain its integrity.[3]
| Property | Value | Reference |
| CAS Number | 1020253-19-3 | [3][4] |
| Molecular Formula | C₇H₈ClFN₂ | [3] |
| Molecular Weight | 174.60 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | Data not available; typically an off-white to yellow solid | |
| Storage | 2-8°C, Refrigerator | [3] |
| SMILES | CN(C)C1=NC=C(Cl)C=C1F |
Chemical Structure and Reactivity
The structure of this compound is defined by a pyridine ring functionalized at three key positions.
Caption: Chemical structure of this compound.
Electronic Effects
The reactivity of the pyridine ring is dictated by the interplay of its substituents:
-
Fluoro and Chloro Groups: As halogens, they exert strong electron-withdrawing inductive effects (-I), which decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[1]
-
Dimethylamino Group: The nitrogen atom of the amino group has a lone pair of electrons that it can donate into the ring system via a positive mesomeric (+M) or resonance effect. This effect increases electron density, particularly at the ortho and para positions relative to the amino group.
This combination of opposing electronic effects creates a nuanced reactivity profile. The strong electron-withdrawing nature of the halogens activates the ring for nucleophilic aromatic substitution (SNAr), while the C5-Cl bond serves as a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for selective functionalization.[1]
Synthesis and Manufacturing
While specific proprietary synthesis routes may vary, a general and logical pathway for preparing this compound can be conceptualized starting from a more heavily halogenated pyridine precursor. A common strategy involves the selective displacement of a halogen via nucleophilic aromatic substitution.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established chemical principles for similar transformations.[5][6]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-dichloro-3-fluoropyridine (1.0 eq) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq). Begin bubbling dimethylamine gas through the solution or add a 40% aqueous solution of dimethylamine (2.5 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The chlorine at the C2 position is generally more activated towards nucleophilic substitution than the one at C5 due to the electronic influence of the ring nitrogen.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material via flash column chromatography on silica gel or vacuum distillation to obtain the final product, this compound, with high purity.
Applications in Research and Development
This compound is not an end-product but a crucial intermediate. Its utility stems from the multiple reactive sites on its scaffold.
-
Medicinal Chemistry: It is a key building block for synthesizing APIs. The fluorinated pyridine motif is found in various kinase inhibitors for oncology and agents targeting metabolic disorders.[2] The presence of halogens allows for subsequent cross-coupling reactions to introduce further complexity and tune the biological activity of the final molecule.[7]
-
Agrochemicals: Substituted pyridines are a well-established class of compounds in the development of modern pesticides and herbicides. This compound can serve as a precursor for novel agrochemicals designed to have improved efficacy and better resistance profiles.[1][7]
-
Materials Science: The unique electronic properties of fluorinated organic compounds make them candidates for the synthesis of specialized polymers, dyes, and other functional materials.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. Although a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general guidelines for halogenated aromatic amines should be applied.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the work area.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not discharge to sewer systems.[8] The material may be sent to a licensed chemical destruction facility.[8]
Conclusion
This compound is a specialized chemical intermediate with significant value in the fields of drug discovery and agrochemical synthesis. Its carefully arranged substituents provide a versatile platform for constructing complex molecules through various organic reactions. Understanding its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of such building blocks is set to increase.
References
- 1. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 246847-98-3|5-Chloro-3-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride | 1073372-09-4 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of extensive published experimental spectra for this specific molecule, this guide utilizes predictive methodologies to establish a foundational spectroscopic profile, offering insights into its structural verification and analytical behavior.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and diverse biological activities. The specific substitution pattern of this compound, incorporating a halogenated pyridine core with a dimethylamino group, presents a unique electronic and steric profile. Such compounds are of significant interest as key intermediates in the synthesis of novel therapeutic agents and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of these molecules, ensuring the reliability and reproducibility of subsequent research and development efforts.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound, providing a concise reference for its key analytical signatures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-6 |
| ~7.20 | d | 1H | H-4 |
| ~3.10 | s | 6H | N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-2 |
| ~145.0 (d) | C-3 |
| ~138.0 (d) | C-6 |
| ~120.0 (d) | C-4 |
| ~118.0 | C-5 |
| ~40.0 | N(CH₃)₂ |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H (methyl) stretch |
| ~1600-1550 | Strong | C=C/C=N aromatic ring stretch |
| ~1450 | Medium | C-H (methyl) bend |
| ~1250-1150 | Strong | C-F stretch |
| ~1100-1000 | Strong | C-N stretch |
| ~850-750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 174/176 | High | [M]⁺ (Molecular Ion) |
| 159/161 | Medium | [M-CH₃]⁺ |
| 130/132 | Medium | [M-N(CH₃)₂]⁺ |
| 111 | High | [M-Cl-CH₃]⁺ |
| 44 | High | [N(CH₃)₂]⁺ |
Methodologies for Spectroscopic Analysis
The acquisition of high-fidelity spectroscopic data is contingent upon meticulous experimental design and execution. The following protocols outline the standard operating procedures for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, including the connectivity and electronic environment of each atom.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-32
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16)
-
-
Causality Behind Experimental Choices:
-
Solvent: CDCl₃ is a common, relatively non-polar solvent that is unlikely to engage in strong interactions with the analyte, providing a spectrum representative of the molecule's intrinsic properties.
-
TMS: The use of TMS provides a universally recognized reference point for chemical shifts, ensuring data comparability across different instruments and laboratories.
-
Relaxation Delay: A sufficient relaxation delay in ¹³C NMR is crucial for obtaining accurate quantitative information, as quaternary carbons and carbons in sterically hindered environments often have longer relaxation times.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.
-
-
Instrument Parameters (FT-IR Spectrometer):
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Causality Behind Experimental Choices:
-
ATR Technique: ATR is a rapid and convenient method for analyzing solid samples, requiring minimal sample preparation and eliminating the need for pellet pressing or solvent casting.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic vibrational bands of small organic molecules.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization energy: 70 eV
-
Mass range: m/z 40-500
-
Scan speed: 1000 amu/s
-
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that induces significant fragmentation, providing a rich fragmentation pattern that is useful for structural elucidation. The standard ionization energy of 70 eV ensures reproducible fragmentation patterns that can be compared to spectral libraries.
Caption: Integrated analytical workflow for compound characterization.
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals.
-
Aromatic Protons (H-6 and H-4): The two protons on the pyridine ring are in different chemical environments and are expected to appear as doublets due to coupling with the fluorine atom at the 3-position. The proton at the 6-position (H-6) is deshielded by the adjacent nitrogen atom and is predicted to resonate at a lower field (~7.85 ppm) compared to the proton at the 4-position (H-4, ~7.20 ppm). The coupling constant for the interaction between H-6 and the fluorine at C-3 (a four-bond coupling, ⁴JHF) is expected to be smaller than the three-bond coupling between H-4 and the fluorine (³JHF).
-
Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and are expected to appear as a singlet at approximately 3.10 ppm. The chemical shift is influenced by the electron-donating nature of the nitrogen atom.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum should display six signals, corresponding to the seven carbon atoms in the molecule (with the two methyl carbons being equivalent).
-
Aromatic Carbons: The five carbons of the pyridine ring are all in unique electronic environments. The carbon attached to the amino group (C-2) is expected at the lowest field (~155.0 ppm). The carbon bearing the fluorine atom (C-3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.
-
Aliphatic Carbon: The two equivalent methyl carbons of the dimethylamino group are predicted to resonate at a higher field (~40.0 ppm).
IR Spectrum Analysis
The predicted IR spectrum provides key information about the functional groups present.
-
C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl groups.
-
Aromatic Ring Vibrations: The strong bands between 1600 and 1550 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the aromatic pyridine ring.
-
C-F and C-Cl Stretching: The strong absorptions in the fingerprint region, specifically around 1250-1150 cm⁻¹ and 850-750 cm⁻¹, are attributed to the C-F and C-Cl stretching vibrations, respectively. The presence of these bands is a strong indicator of halogenation.
-
C-N Stretching: The absorption in the 1100-1000 cm⁻¹ range is consistent with the C-N stretching of the dimethylamino group.
Mass Spectrum Analysis
The predicted mass spectrum under electron ionization (EI) conditions will be crucial for confirming the molecular weight and providing structural clues from the fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 174, with an isotopic peak at m/z 176 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of a methyl group: A fragment at m/z 159/161 ([M-CH₃]⁺) is expected from the cleavage of a methyl radical from the dimethylamino group.
-
Loss of the dimethylamino group: Cleavage of the C-N bond can lead to a fragment at m/z 130/132 ([M-N(CH₃)₂]⁺).
-
Loss of chlorine and a methyl group: A fragment at m/z 111 is plausible, arising from the loss of a chlorine radical followed by a methyl radical.
-
Dimethylamino cation: A prominent peak at m/z 44 is expected, corresponding to the stable dimethylamino cation ([N(CH₃)₂]⁺).
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the predicted NMR, IR, and MS data, coupled with robust experimental protocols, offers a valuable resource for scientists engaged in the synthesis, purification, and application of this and structurally related compounds. The principles of spectral interpretation outlined herein serve as a foundational framework for the empirical analysis and structural verification of novel chemical entities in the fields of pharmaceutical and materials research.
The Discovery and Synthetic Exploration of Novel 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This technical guide delves into the synthesis, characterization, and potential therapeutic applications of a specific, highly functionalized subclass: 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine and its derivatives. We will explore the strategic rationale for this substitution pattern, provide detailed synthetic methodologies, and discuss the prospective structure-activity relationships that position these compounds as promising candidates for further investigation in drug discovery programs.
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
2-Aminopyridine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and target engagement.
The focus of this guide, the this compound core, was deliberately chosen for its potential to confer advantageous drug-like properties:
-
The Role of Halogenation: The presence of both chlorine and fluorine atoms can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Fluorine, in particular, due to its small size and high electronegativity, can also modulate pKa, improve binding affinity to target proteins, and enhance membrane permeation.[3]
-
The N,N-Dimethylamino Group: This tertiary amine can serve as a crucial hydrogen bond acceptor and can be protonated at physiological pH, potentially improving aqueous solubility and facilitating interactions with biological targets.
This unique combination of substituents on the 2-aminopyridine scaffold presents a compelling starting point for the development of novel therapeutic agents.
Synthetic Methodologies: A Step-by-Step Approach
The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available precursors. The following protocols are based on established synthetic transformations for pyridine derivatives and provide a reliable pathway to the target compound and its analogs.
Synthesis of the Precursor: 2-Amino-5-chloro-3-fluoropyridine
The initial step involves the synthesis of the primary amine precursor, 2-amino-5-chloro-3-fluoropyridine, from 2,3-difluoro-5-chloropyridine. This method is adapted from a patented industrial process, highlighting its scalability and efficiency.[4]
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine 2,3-difluoro-5-chloropyridine (1 equivalent) with aqueous ammonia (10-15 equivalents).
-
Reaction Conditions: Heat the mixture to 100-120°C and maintain pressure for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-amino-5-chloro-3-fluoropyridine as a solid.
Caption: Synthesis of the 2-aminopyridine precursor.
N,N-Dimethylation of 2-Amino-5-chloro-3-fluoropyridine
The final step is the exhaustive methylation of the primary amine to the desired N,N-dimethylamino derivative. A variety of methods exist for the N-methylation of amines.[5][6] A common and effective approach utilizes formaldehyde as the methyl source in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or a hydride source.
Experimental Protocol (Adapted from a general procedure for N-methylation):
-
Reaction Setup: To a solution of 2-amino-5-chloro-3-fluoropyridine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add an excess of aqueous formaldehyde (2.5-3 equivalents).
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0°C. Alternatively, formic acid can be used as both the reducing agent and solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel to afford the final product.
Caption: N,N-Dimethylation of the 2-aminopyridine precursor.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data for the target compound, predicted based on its structure and data from analogous compounds.
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.95 (d, 1H, H-6), 7.10-7.25 (dd, 1H, H-4), 3.10-3.20 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155-158 (d, ¹JCF), 148-151 (d, ³JCF), 138-141, 120-123 (d, ²JCF), 118-121, 40-42 (N(CH₃)₂) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₇H₈ClFN₂: 175.04. Expected isotopic pattern for one chlorine atom. |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
Structure-Activity Relationship (SAR) Insights
While extensive biological data for this compound is not yet publicly available, we can infer potential structure-activity relationships by examining related compounds. The 2-aminopyridine scaffold is a known pharmacophore for various kinase inhibitors. For instance, derivatives of 2-amino-5-chloro-3-fluoropyridine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are validated targets in oncology.
The following diagram illustrates a hypothetical binding mode of a this compound derivative within a generic kinase active site, highlighting key potential interactions.
Caption: Hypothetical binding mode illustrating key SAR interactions.
Key SAR Hypotheses:
-
Hinge Binding: The pyridine nitrogen is well-positioned to form a critical hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
-
Hydrophobic Interactions: The N,N-dimethyl group can occupy a hydrophobic pocket, contributing to binding affinity.
-
Halogen Interactions: The chlorine and fluorine substituents can engage in halogen bonding or other non-covalent interactions with residues in the active site, potentially enhancing potency and selectivity.
Further derivatization of this core scaffold, for example, by introducing various substituents at the 4-position of the pyridine ring, could be explored to optimize target engagement and pharmacokinetic properties.
Potential Therapeutic Applications
Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, derivatives of this compound represent a promising starting point for the development of novel therapeutics in several areas:
-
Oncology: As mentioned, related compounds have shown activity against CDKs. This scaffold could be further explored for the inhibition of other kinases implicated in cancer progression.
-
Inflammatory Diseases: Numerous kinases play key roles in inflammatory signaling pathways. Selective inhibitors derived from this core could offer new treatments for autoimmune disorders and other inflammatory conditions.
-
Neurodegenerative Diseases: Kinase dysregulation is also implicated in the pathology of neurodegenerative diseases such as Alzheimer's.
Conclusion and Future Directions
This technical guide has outlined the rationale, synthesis, and potential applications of this compound derivatives. The unique substitution pattern of this scaffold provides a strong foundation for the development of novel drug candidates with potentially enhanced physicochemical and pharmacological properties.
Future work should focus on the synthesis of a library of derivatives with diverse substitutions at the 4-position to comprehensively explore the structure-activity relationships. Subsequent screening of these compounds against a panel of kinases and other relevant biological targets will be crucial in identifying promising lead compounds for further preclinical development. The methodologies and insights provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore this promising area of medicinal chemistry.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]
- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 5. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 6. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity screening of substituted N,N-dimethylpyridin-2-amines
An In-Depth Technical Guide to the Biological Activity Screening of Substituted N,N-dimethylpyridin-2-amines
Foreword: Unlocking the Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Within this vast chemical family, substituted N,N-dimethylpyridin-2-amines represent a particularly compelling class of molecules. The introduction of the N,N-dimethylamino group at the 2-position, coupled with further substitutions on the pyridine ring, allows for a nuanced modulation of the molecule's physicochemical properties, including basicity, lipophilicity, and steric profile.[4] This fine-tuning is critical for optimizing pharmacokinetic and pharmacodynamic parameters.
This guide provides a comprehensive framework for the systematic biological activity screening of novel substituted N,N-dimethylpyridin-2-amine libraries. We will move beyond rote protocols to explore the underlying scientific rationale, enabling researchers to design and execute robust screening campaigns that are both efficient and insightful. Our focus is on establishing a self-validating workflow, from initial high-throughput screening to hit confirmation and preliminary structure-activity relationship (SAR) analysis, grounded in established scientific principles.
Phase 1: Strategic Foundations - Target Selection and Library Design
The success of any screening campaign is predicated on two key decisions: what to screen against (the target) and what to screen with (the compound library).
1.1 Target Identification: A Multifaceted Approach
The 2-aminopyridine core is associated with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][5] Therefore, target selection can be either hypothesis-driven (based on a known biological target) or phenotypic (based on a desired cellular or organismal outcome).
-
Antimicrobial Screening: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[6] Pyridine derivatives have shown promise against various bacterial and fungal strains, making them ideal candidates for whole-organism screening.[5][6][7][8]
-
Anticancer Screening: Many pyridine-based compounds exhibit potent cytotoxicity against a range of human cancer cell lines.[2][9][10] A common starting point is a phenotypic screen against a panel of representative cancer cell lines (e.g., lung, colon, breast) to identify broad-spectrum or selective cytotoxic agents.[10]
-
Enzyme Inhibition Screening: The 2-aminopyridine scaffold can act as a bioisostere for other functional groups, enabling it to bind to the active sites of various enzymes.[11] Targets of interest include kinases, histone deacetylases (HDACs), cyclooxygenases (COX), and cholinesterases, all of which are implicated in various disease states.[12][13][14][15]
1.2 Library Design and Rationale
A well-designed compound library explores a diverse and relevant chemical space. For substituted N,N-dimethylpyridin-2-amines, the key is to systematically vary the substituents at positions 3, 4, 5, and 6 of the pyridine ring.
-
Rationale for Substitution: The goal is to probe the impact of electronic and steric effects on biological activity. The library should include a diverse set of functional groups:
-
Electron-donating groups (e.g., -OCH₃, -CH₃)
-
Electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂)
-
Bulky groups (e.g., phenyl, tert-butyl)
-
Hydrogen bond donors/acceptors (e.g., -OH, -NH₂)
-
This systematic approach is fundamental to establishing a clear Structure-Activity Relationship (SAR) later in the campaign.[2][16]
Caption: A generalized workflow for biological activity screening.
Phase 2: High-Throughput Primary Screening
The primary screen is a rapid assay designed to test the entire compound library at a single, relatively high concentration (e.g., 10-50 µM) to identify initial "hits".[17] Automation and miniaturization (using 384- or 1536-well plates) are key to this phase.[17][18]
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Screen
This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.
Methodology: Broth Microdilution Assay
-
Preparation: In a 96- or 384-well microtiter plate, add sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to all wells.
-
Compound Addition: Add the test compounds from the library to respective wells to achieve the desired final screening concentration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi).
-
Inoculation: Add a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well, targeting a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the optimal growth temperature (e.g., 37°C for 18-24 hours).
-
Readout: Assess microbial growth by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader or by visual inspection. A "hit" is a compound that significantly reduces growth compared to the vehicle control.
Rationale: The broth microdilution method is a standardized, scalable assay that provides a quantitative measure of antimicrobial activity, making it ideal for primary screening.[1]
Protocol: Anticancer Cytotoxicity Screen
This protocol measures the ability of a compound to reduce the viability of cancer cells.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, LoVo colon cancer) into a 96- or 384-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the library compounds at a single concentration (e.g., 10 µM) for 48-72 hours. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader. A "hit" is a compound that causes a significant reduction in absorbance compared to the vehicle control.
Rationale: The MTT assay is a colorimetric, cost-effective, and reliable method for assessing cell viability and is a workhorse of academic and industrial anticancer screening.[9]
Phase 3: Hit Confirmation and Secondary Assays
Initial hits from a primary screen can be misleading due to experimental artifacts or non-specific activity.[19] This phase is critical for validating true hits and eliminating false positives.
3.1 Hit Confirmation
-
Rationale: The first step is to re-test the initial hits using a freshly prepared sample of the compound (from powder, not the original screening plate) to rule out compound degradation or concentration errors.
3.2 Dose-Response Analysis
-
Methodology: For confirmed hits, a dose-response curve is generated by testing the compound over a range of concentrations (typically using a serial dilution). This allows for the calculation of key potency metrics:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that produces 50% of the maximum possible inhibition. This is the standard metric for anticancer and enzyme inhibition assays.[2][12]
-
MIC (Minimum Inhibitory Concentration): The lowest concentration that prevents visible growth in antimicrobial assays.[6]
-
3.3 Counter-Screening for Promiscuous Inhibitors
-
Rationale: Promiscuous inhibitors are compounds that show activity in many different assays through non-specific mechanisms, such as forming aggregates that sequester the target protein.[19] A common counter-screen involves adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer. True inhibitors will maintain their activity, while the activity of aggregate-based inhibitors will be abolished.
Caption: A potential mechanism for an anticancer hit.
Phase 4: Preliminary Structure-Activity Relationship (SAR) Analysis
Once validated hits with confirmed potency have been identified, the final step is to analyze the data to understand how chemical structure relates to biological activity.
4.1 Data Tabulation and Analysis
The IC₅₀ or MIC values for all tested compounds should be compiled into a table. This allows for direct comparison and identification of trends.
Table 1: Hypothetical Anticancer Screening Data
| Compound ID | Substitution (Position 4) | Substitution (Position 5) | A549 IC₅₀ (µM) | LoVo IC₅₀ (µM) |
|---|---|---|---|---|
| A-01 | -H | -H | > 50 | > 50 |
| A-02 | -Cl | -H | 15.2 | 22.5 |
| A-03 | -OCH₃ | -H | 45.8 | 38.1 |
| A-04 | -H | -Cl | 5.1 | 8.3 |
| A-05 | -H | -CF₃ | 2.3 | 4.6 |
-
Unsubstituted is inactive: The parent compound (A-01) is inactive, indicating that substitution is required for activity.
-
Position Matters: Substitution at position 5 (A-04, A-05) appears more favorable than at position 4 (A-02, A-03).
-
Electronics are Key: An electron-withdrawing group at position 5 (A-04: -Cl, A-05: -CF₃) enhances potency, with the strongly withdrawing trifluoromethyl group being the most effective. An electron-donating group at position 4 (A-03: -OCH₃) is detrimental to activity compared to an electron-withdrawing group (A-02: -Cl).
These initial SAR insights are invaluable for guiding the next phase of drug discovery: lead optimization, where medicinal chemists will synthesize new analogs to improve potency and selectivity.
Conclusion
The systematic screening of substituted N,N-dimethylpyridin-2-amines offers a fertile ground for the discovery of novel therapeutic leads. By adopting a structured, multi-phase approach that integrates rational library design, robust high-throughput assays, rigorous hit validation, and insightful SAR analysis, researchers can efficiently navigate the complexities of early-stage drug discovery. The framework presented in this guide emphasizes the causality behind experimental choices, ensuring that the generated data is not only reliable but also maximally informative for the development of the next generation of pyridine-based therapeutics.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N,4-dimethylpyridin-3-amine | 77862-24-9 | Benchchem [benchchem.com]
- 4. N,5-dimethylpyridin-2-amine | 45715-13-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 9. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (PDF) Structure-Activity Relationships for the [research.amanote.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. High-Throughput Screening - Enamine [enamine.net]
- 19. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Halogenated Pyridines in Modern Medicinal Chemistry
An In-depth Technical Guide:
Introduction: The Privileged Scaffold, Enhanced
The pyridine ring is a cornerstone of medicinal chemistry, appearing in over 7,000 drug candidates and a significant percentage of FDA-approved small molecules.[1] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to improve the aqueous solubility and overall physicochemical profile of a molecule.[1][2] However, it is the strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this scaffold that unlocks its full potential, transforming it into a highly versatile and powerful tool for drug design. Halogenated pyridines are not merely synthetic intermediates; they are precision instruments used to fine-tune molecular properties, create novel and potent binding interactions, and enhance metabolic stability, thereby solving complex challenges in drug development.[3][4][5][6]
This guide provides an in-depth exploration of the multifaceted role of halogenated pyridines, moving from the fundamental principles of how halogenation impacts the pyridine core to the advanced synthetic strategies required to access these critical motifs and their successful application in marketed pharmaceuticals.
Part 1: The Fundamental Impact of Halogenation on the Pyridine Scaffold
The decision to introduce a halogen is a deliberate, mechanistically driven choice aimed at modulating specific molecular properties. Understanding the causal effects of this substitution is paramount for rational drug design.
Modulation of Physicochemical Properties
The identity and position of a halogen atom profoundly alter the electronic nature of the pyridine ring, directly impacting its pKa (a measure of basicity) and lipophilicity (logP).
-
Basicity (pKa): The electron-withdrawing nature of halogens decreases the electron density on the pyridine nitrogen, reducing its ability to accept a proton. This lowers the pKa, making the ring less basic. This is a critical consideration for controlling the ionization state of a drug at physiological pH (≈7.4), which in turn affects its solubility, cell permeability, and potential for off-target interactions at ion channels. For instance, a lower pKa can mitigate undesirable hERG channel binding, a common safety liability. The effect is most pronounced when the halogen is at the 2- or 4-position, where it can exert its influence through resonance.
-
Lipophilicity (logP): Halogenation generally increases the lipophilicity of a molecule, which can enhance membrane permeability and improve binding in hydrophobic pockets. However, this is a double-edged sword; excessive lipophilicity can lead to poor solubility, increased metabolic turnover, and higher plasma protein binding. Fluorine is unique in that it can increase local lipophilicity without adding significant bulk, a favored strategy in lead optimization.[7]
Table 1: Impact of Halogenation on Physicochemical Properties of Pyridine
| Substituent (at 3-position) | pKa of Pyridinium Ion | logP (Calculated) | Rationale |
|---|---|---|---|
| -H | 5.25 | 0.65 | Baseline reference for the unsubstituted pyridine core. |
| -F | 2.97 | 0.84 | Strong inductive withdrawal significantly reduces basicity; minimal increase in lipophilicity. |
| -Cl | 2.84 | 1.36 | Potent inductive effect; notable increase in lipophilicity and size. |
| -Br | 2.84 | 1.55 | Similar electronic effect to chlorine but with a greater increase in lipophilicity and polarizability. |
| -I | 3.25 | 1.94 | Less electronegative but highly polarizable; provides the largest lipophilicity contribution. |
Engineering Novel Binding Interactions: The Power of Halogen Bonding
For decades, halogens were viewed merely as hydrophobic fillers. This perception has been revolutionized by a deeper understanding of halogen bonding , a non-covalent interaction where a halogen atom acts as a Lewis acid (electron acceptor).[8] This phenomenon is driven by the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as the σ-hole along the axis of the carbon-halogen bond.[9]
This electropositive σ-hole can engage in highly directional and stabilizing interactions with Lewis bases (electron donors) in a protein's active site, such as the backbone carbonyl oxygens, serine/threonine hydroxyl groups, or histidine nitrogens.[9][10] The strength of this interaction is tunable and follows the trend I > Br > Cl >> F, correlating with the size and polarizability of the halogen atom.[9] The intentional use of halogen bonding is now a powerful strategy to enhance binding affinity and selectivity, often providing potency boosts that would be difficult to achieve otherwise.[8][11]
Caption: A halogen bond between an iodopyridine and a protein carbonyl.
Enhancing Metabolic Stability
Metabolic oxidation, often mediated by Cytochrome P450 enzymes, is a primary route of drug clearance. A common site of oxidation on aromatic rings is an electron-rich C-H bond. Introducing a halogen, particularly the highly electronegative and strong C-F bond, at a metabolically susceptible position can effectively block this pathway.[3] This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability, allowing for lower and less frequent dosing. The pyridine ring itself can also improve metabolic stability compared to a phenyl ring, and this effect is amplified by halogenation.[1] While effective, the metabolic stability of halogenated pyridines can vary; for example, they generally have a lower transformation rate than many other substituted pyridines.[12][13]
Part 2: Synthetic Strategies for Accessing Halogenated Pyridines
The utility of halogenated pyridines in drug discovery is directly linked to the availability of robust and regioselective synthetic methods.[4] The electron-deficient nature of the pyridine ring makes classical electrophilic halogenation challenging, often requiring harsh conditions.[6][14] Consequently, a diverse toolkit of modern synthetic methodologies has been developed.
Modern C-H Halogenation Strategies
Directly converting a C-H bond to a C-X bond is the most atom-economical approach. While challenging for pyridines, several advanced methods have emerged.
-
Directed Metalation: In this strategy, a directing group on the pyridine ring complexes with an organometallic base (e.g., n-BuLi), positioning it to deprotonate a specific ortho C-H bond. The resulting lithiated intermediate is then quenched with an electrophilic halogen source (e.g., I₂, C₂Cl₆).
-
Phosphine-Mediated Halogenation: A more recent innovation involves the reaction of a pyridine with a specially designed phosphine reagent.[15][16] This forms a phosphonium salt at the 4-position, activating it for nucleophilic displacement by a halide source. This two-step, one-pot procedure provides excellent regioselectivity for the often difficult-to-access 4-halopyridines.[6][17]
-
Ring-Opening/Ring-Closing: An elegant strategy involves temporarily transforming the pyridine into a more reactive, electron-rich intermediate. For example, reaction with a Zincke salt opens the ring to an azatriene, which can be selectively halogenated before ring-closing to yield the 3-halopyridine.[5]
Caption: Key synthetic routes to regiochemically distinct halopyridines.
Nucleophilic Aromatic Substitution (SNAr)
Halogens at the 2- and 4-positions of the pyridine ring are highly activated toward displacement by nucleophiles.[18][19] This is because the electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate, the key step in the addition-elimination mechanism.[20] This reaction is a workhorse in medicinal chemistry for installing amine, alcohol, and thiol functionalities.
The reactivity of the halogen leaving group follows the order: F > Cl > Br > I. The high reactivity of 2-fluoropyridines, for example, is over 300 times faster than that of 2-chloropyridines, allowing SNAr reactions to proceed under very mild conditions, which is crucial when working with complex, late-stage intermediates.[21]
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyridines are premier building blocks for constructing C-C and C-heteroatom bonds via transition metal catalysis.[3][4] Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are fundamental to modern drug synthesis.
-
The Challenge of Chloropyridines: While bromo- and iodopyridines are highly reactive, the lower cost and greater availability of chloropyridines make them attractive starting materials.[22] However, the strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle more difficult.
-
The Solution: Advanced Catalytic Systems: The successful coupling of chloropyridines requires carefully optimized catalytic systems. The choice of ligand is critical.[23] Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos) or N-heterocyclic carbenes (NHCs) are essential to promote the challenging oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[23][24]
This protocol is a self-validating system, representative of modern best practices for coupling challenging heterocyclic substrates.
-
Reagent Preparation & Inerting: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, RuPhos, 4 mol%). The choice of ligand is critical and must be optimized for the specific substrates.[23]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1 mixture) via syringe. The use of anhydrous, deoxygenated solvents is crucial to prevent catalyst deactivation.[23]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[25] Upon completion (typically 8-24 hours), cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Part 3: Case Studies in FDA-Approved Drugs
The theoretical benefits of halogenated pyridines are validated by their presence in numerous successful drugs. The specific choice of halogen and its position is tailored to solve a particular design challenge.
Table 2: Role of Halogenated Pyridines in Select FDA-Approved Drugs
| Drug Name | Halogenated Pyridine Moiety | Key Role of the Motif |
|---|---|---|
| Etoricoxib (Arcoxia) | 2,5-Dichloropyridine | Synthetic Handle & Potency: The 2-chloro group is displaced via SNAr in the key ring-forming step of a reported synthesis. The 5-chloro substituent occupies a key hydrophobic pocket, contributing to the drug's high selectivity for the COX-2 enzyme.[26] |
| Vericiguat (Verquvo) | 2-Fluoropyridine | Metabolic Stability & Pharmacokinetics: This soluble guanylate cyclase stimulator contains a fluoropyridine. The fluorine atom enhances metabolic stability and contributes to a superior pharmacokinetic profile compared to non-fluorinated precursors.[27] |
| Crizotinib (Xalkori) | 2-Amino-3-bromo-5-chloropyridine | Binding Affinity & Synthetic Access: This ALK/ROS1 kinase inhibitor features a dichloropyridine intermediate in its synthesis. The final bromopyridine structure positions the halogen to make productive contacts within the kinase hinge region, contributing to its high potency. |
Conclusion and Future Outlook
Halogenated pyridines have firmly established their place as indispensable components in the medicinal chemist's toolbox. Their value extends far beyond their role as simple synthetic building blocks. The strategic incorporation of halogens allows for the precise modulation of physicochemical properties, the creation of potent halogen bonds to enhance target affinity, and the fortification of molecules against metabolic degradation. As our understanding of non-covalent interactions deepens and synthetic methodologies for regioselective C-H functionalization become more sophisticated, the rational design and application of halogenated pyridines will continue to drive the discovery of safer and more effective medicines.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N -iodosaccharin pyridine complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01512B [pubs.rsc.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chemistry-online.com [chemistry-online.com]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. benchchem.com [benchchem.com]
- 24. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Retrosynthetic Analysis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
Abstract
This technical guide provides a comprehensive retrosynthetic analysis for the synthesis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The analysis explores logical bond disconnections and evaluates multiple synthetic pathways, focusing on strategic functional group interconversions and the application of established chemical principles. Detailed forward syntheses, complete with mechanistic insights and step-by-step experimental protocols, are presented to offer a practical and field-proven approach to the preparation of this target molecule.
Introduction and Strategic Overview
This compound is a polysubstituted heteroaromatic compound. The arrangement of its functional groups—a chloro, a fluoro, a dimethylamino, and the pyridine nitrogen—presents a unique synthetic challenge that requires careful strategic planning. The electronic properties of these substituents significantly influence the reactivity of the pyridine ring, dictating the feasibility and regioselectivity of potential synthetic transformations.
Our retrosynthetic approach is guided by the following key principles:
-
Robust and High-Yielding Reactions: Prioritizing well-established and scalable reactions to ensure the efficiency and practicality of the synthesis.
-
Availability of Starting Materials: Beginning the synthetic sequence from readily available and cost-effective precursors.
-
Control of Regiochemistry: Strategically introducing substituents to avoid the formation of difficult-to-separate isomers.
This guide will primarily focus on a convergent and logical retrosynthetic strategy that disconnects the target molecule at the C2-N bond of the dimethylamino group, identifying a key aminopyridine intermediate.
Retrosynthetic Pathway Analysis
The most logical retrosynthetic disconnection for this compound involves the C-N bond of the tertiary amine. This leads to a primary amine precursor, which can be constructed through various routes involving nucleophilic aromatic substitution (SNAr) on a halogenated pyridine core.
Primary Disconnection Strategy
Our primary analysis begins by disconnecting the N,N-dimethylamino group, which is a common and reliable transformation in the forward sense via reductive amination.
A Technical Guide to the Synthesis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Fluorinated heterocyclic compounds are crucial building blocks, as the incorporation of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a detailed examination of the synthetic pathways leading to this valuable compound, focusing on the strategic selection of starting materials and the underlying chemical principles that govern the transformations. Our discussion will primarily focus on a robust two-stage synthetic approach: the formation of the key intermediate, 2-amino-5-chloro-3-fluoropyridine, followed by its exhaustive N-methylation to yield the target molecule.
Part 1: Synthesis of the Core Intermediate: 2-Amino-5-chloro-3-fluoropyridine
The synthesis of the 2-amino-5-chloro-3-fluoropyridine core is the critical first stage. The regioselectivity of the amination reaction is paramount and is dictated by the electronic properties of the starting halogenated pyridine. We will explore two primary routes starting from commercially available precursors.
Route A: Selective Amination of 2,3-Difluoro-5-chloropyridine
This is arguably the most direct and efficient route. The rationale lies in the principles of Nucleophilic Aromatic Substitution (SNAr). In the pyridine ring, the carbon atoms at the 2- and 6-positions are electronically deficient due to the inductive effect of the ring nitrogen, making them susceptible to nucleophilic attack. This effect is significantly enhanced by the presence of a strongly electron-withdrawing fluorine atom at the 2-position. Consequently, the C2-fluorine is highly activated and can be selectively displaced by a nucleophile like ammonia, leaving the C3-fluorine and C5-chlorine intact.
A patented method demonstrates the efficacy of this approach, achieving high yields through direct ammonification.[3]
-
To a suitable reaction vessel, add 2,3-difluoro-5-chloropyridine (1 equivalent).
-
Add aqueous ammonia (typically 25-30% solution) in excess.
-
Seal the vessel and heat the reaction mixture to a temperature between 60-80°C.
-
Maintain the reaction under vigorous stirring for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by slurrying in a minimal amount of a non-polar solvent like petroleum ether to afford pure 2-amino-3-fluoro-5-chloropyridine.[3]
Caption: Workflow for the synthesis of the key intermediate via selective amination.
Route B: Amination of 2,5-Dichloro-3-fluoropyridine
An alternative starting material is 2,5-dichloro-3-fluoropyridine. The synthesis of this precursor can be achieved from 2,5-dichloro-nicotinamide via a Hofmann degradation followed by a diazotization-fluorination (Schiemann-type) reaction.[4] In this substrate, both chlorine atoms are potential leaving groups. However, the C2-chloro is more activated towards SNAr than the C5-chloro due to its ortho position relative to the ring nitrogen. This inherent electronic preference allows for regioselective amination at the C2 position.
While direct amination with ammonia is feasible, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for forming C-N bonds, although controlling regioselectivity in polyhalogenated systems requires careful ligand and condition selection.[5][6] For a direct SNAr approach, forcing conditions (high temperature and pressure) with ammonia can achieve the desired substitution.
-
Charge a high-pressure autoclave with 2,5-dichloro-3-fluoropyridine (1 equivalent) and a suitable solvent like dioxane or NMP.
-
Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia (excess).
-
Seal the autoclave and heat to 120-150°C for 12-24 hours.
-
After cooling, carefully vent the reactor.
-
Work up the reaction mixture as described in Route A (extraction, drying, concentration).
-
Purify the product via column chromatography or recrystallization to isolate 2-amino-5-chloro-3-fluoropyridine.
| Feature | Route A | Route B |
| Starting Material | 2,3-Difluoro-5-chloropyridine | 2,5-Dichloro-3-fluoropyridine |
| Key Transformation | Selective SNAr of C2-F | Selective SNAr of C2-Cl |
| Reaction Conditions | Moderate (60-80°C, atmospheric pressure)[3] | Harsher (120-150°C, high pressure) |
| Selectivity | Excellent due to high C2-F activation | Good, but potential for side reactions |
| Yield | High (Reported >85%)[3] | Generally moderate to good |
| Advantages | Milder conditions, high yield, simple procedure | Utilizes a different, potentially cheaper, feedstock |
Part 2: N,N-Dimethylation of 2-Amino-5-chloro-3-fluoropyridine
With the core intermediate in hand, the final step is the exhaustive methylation of the primary amino group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. It is particularly advantageous as it is self-limiting and minimizes the risk of quaternary ammonium salt formation.
Mechanism: Eschweiler-Clarke Reaction
The reaction proceeds via a well-established mechanism. The primary amine first reacts with formaldehyde to form a Schiff base (iminium ion). Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine. This process repeats a second time to yield the tertiary amine.
Caption: Mechanism of the Eschweiler-Clarke N,N-dimethylation reaction.
-
In a round-bottom flask, dissolve 2-amino-5-chloro-3-fluoropyridine (1 equivalent) in formic acid (excess, ~5-10 equivalents).
-
To this solution, add aqueous formaldehyde (37% solution, ~2.5-3 equivalents) dropwise while stirring. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 100°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize by pouring it over ice and adding a strong base (e.g., NaOH or K₂CO₃) until the solution is alkaline (pH > 9).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Conclusion
The synthesis of this compound is most efficiently accomplished through a two-stage process. The preferred pathway involves the selective nucleophilic aromatic substitution of 2,3-difluoro-5-chloropyridine with ammonia to produce the key 2-amino-5-chloro-3-fluoropyridine intermediate in high yield under mild conditions.[3] Subsequent exhaustive methylation of the amino group via the Eschweiler-Clarke reaction provides a reliable and high-yielding route to the final product. This strategic approach, grounded in the fundamental principles of pyridine reactivity, offers a robust and scalable method for accessing this important building block for pharmaceutical and agrochemical research.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. CN102532008A - Novel method for synthesizing 2,5-dichloro-3-fluoropyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: An Application Note and Detailed Protocol
Introduction
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—a chlorine atom, a fluorine atom, and a dimethylamino group on the pyridine core—makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. For instance, the 2-aminopyridine scaffold is a common feature in active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy and modulators of glucokinase for diabetes treatment.[1][2] This document provides a comprehensive, two-step synthetic protocol for the preparation of this compound, designed for researchers and professionals in organic synthesis and drug development.
The presented methodology is rooted in established and reliable chemical transformations. The synthesis commences with the preparation of the key intermediate, 5-chloro-3-fluoropyridin-2-amine, followed by its exhaustive N,N-dimethylation. The rationale behind the choice of reagents, reaction conditions, and purification procedures is detailed to provide a thorough understanding of the synthetic strategy.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a two-step sequence. The first step involves the synthesis of the primary amine precursor, 5-Chloro-3-fluoropyridin-2-amine. The second step is the N,N-dimethylation of this precursor to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5-Chloro-3-fluoropyridin-2-amine
This initial step focuses on the preparation of the primary amine precursor. The chosen method involves the ammonification of 2,3-difluoro-5-chloropyridine. This approach is advantageous due to its relatively straightforward procedure and high yield.[3]
Experimental Protocol
Materials and Reagents:
-
2,3-difluoro-5-chloropyridine
-
Ammonia water (25-28% solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a pressure-resistant reaction vessel, combine 2,3-difluoro-5-chloropyridine and ammonia water. The reaction should be performed with an excess of ammonia water.
-
Seal the vessel and heat the reaction mixture. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The resulting crude product can be further purified by slurrying with a small amount of petroleum ether followed by suction filtration to yield 5-chloro-3-fluoropyridin-2-amine as a solid. A yield of approximately 85% can be expected.[3]
Part 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
The second part of the synthesis involves the exhaustive methylation of the primary amine group of 5-chloro-3-fluoropyridin-2-amine to form the desired tertiary amine. The Eschweiler-Clarke reaction is the method of choice for this transformation.[4][5][6] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4][5] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][7]
Causality Behind Experimental Choices
-
Formaldehyde: Serves as the electrophilic source for the methyl groups. It reacts with the primary amine to form an iminium ion intermediate.
-
Formic Acid: Acts as the reducing agent, providing a hydride to reduce the iminium ion. The oxidation of formic acid to carbon dioxide is the thermodynamic driving force for the reaction.[6]
-
Excess Reagents: An excess of both formaldehyde and formic acid is used to ensure the complete double methylation of the primary amine.
Experimental Protocol
Materials and Reagents:
-
5-Chloro-3-fluoropyridin-2-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-chloro-3-fluoropyridin-2-amine.
-
Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.
-
Heat the reaction mixture to reflux (typically around 80-100 °C) for several hours.[5] Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a sodium hydroxide solution to a pH of approximately 11. This step neutralizes the excess formic acid and deprotonates the product.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Data Summary
| Parameter | Step 1: Ammonification | Step 2: N,N-Dimethylation |
| Starting Material | 2,3-difluoro-5-chloropyridine | 5-Chloro-3-fluoropyridin-2-amine |
| Key Reagents | Ammonia water | Formaldehyde, Formic acid |
| Reaction Type | Nucleophilic Aromatic Substitution | Reductive Amination |
| Typical Temperature | Elevated (in a sealed vessel) | 80 - 100 °C (Reflux) |
| Expected Yield | ~85%[3] | High (often >80%)[5] |
| Purification Method | Slurry/Filtration | Column Chromatography |
Conclusion
The described two-step protocol provides a reliable and efficient pathway for the synthesis of this compound. The methodology employs well-established chemical reactions, ensuring reproducibility and scalability. The detailed explanation of each step and the rationale behind the chosen conditions are intended to equip researchers with the necessary knowledge for the successful synthesis of this valuable chemical intermediate.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Strategic Application of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective use of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of highly functionalized pyridine derivatives. We will delve into the mechanistic nuances of coupling this electron-rich, sterically hindered heteroaryl chloride, providing a rationale for catalyst selection, ligand choice, and reaction parameter optimization. A step-by-step experimental protocol is presented, alongside a troubleshooting guide to empower researchers to achieve high-yield, reproducible results.
Introduction: The Strategic Value of this compound
The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that make it a valuable synthon. The chlorine atom at the 5-position serves as a handle for C-C bond formation via cross-coupling, while the fluorine at the 3-position and the dimethylamino group at the 2-position modulate the electronic character of the pyridine ring and can influence downstream biological activity and metabolic stability.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives[1][2]. However, the use of heteroaryl chlorides, such as our title compound, presents challenges compared to their bromide or iodide counterparts due to the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult[3][4]. This guide addresses these challenges head-on, providing a robust framework for success.
Mechanistic Considerations for a Substituted 2-Aminopyridine
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle's three main steps: oxidative addition, transmetalation, and reductive elimination[5][6]. For this compound, each step is influenced by its unique substitution pattern.
-
Oxidative Addition: This is typically the rate-determining step for aryl chlorides[4]. The C-Cl bond at the 5-position is activated by the electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom at the 3-position. However, the potent electron-donating N,N-dimethylamino group at the 2-position counteracts this activation to some extent. Therefore, a highly active palladium catalyst is required. Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that can readily undergo oxidative addition[5][7][8].
-
Transmetalation: In this step, the organic group is transferred from the boronic acid (or its derivative) to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex[2][9]. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so harsh as to cause decomposition of the starting materials or product. For substrates with potentially acidic protons or base-sensitive functional groups, milder bases like potassium carbonate or potassium phosphate are often preferred[5][10][11].
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is generally fast, especially from a cis-diorganopalladium(II) complex. The steric bulk of the ligands employed to facilitate oxidative addition also plays a role here, often promoting a rapid reductive elimination.
A potential complication with 2-aminopyridine substrates is the coordination of the pyridine nitrogen or the amino group to the palladium center, which can lead to catalyst inhibition or the formation of off-cycle, inactive species[12]. The use of bulky ligands helps to mitigate this by sterically shielding the palladium center.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Guided Approach
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier (Example) | Notes |
| This compound | 1020253-19-3 | Sigma-Aldrich | Starting material. |
| Arylboronic Acid | Varies | Combi-Blocks | Coupling partner (1.2 - 1.5 equivalents). |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Strem Chemicals | Palladium precatalyst (1-2 mol%). |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | MilliporeSigma | Bulky phosphine ligand (2-4 mol%). |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | Acros Organics | Base (2.0 - 3.0 equivalents). |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Fisher Scientific | Reaction solvent. Should be degassed. |
| Water (deionized) | 7732-18-5 | - | Co-solvent. Should be degassed. |
| Nitrogen or Argon gas (high purity) | - | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Diagram 2: Experimental Workflow
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Addition of Solids: To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the palladium catalyst[13].
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio). Add the solvent to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. If the reaction stalls, a small additional charge of catalyst and ligand may be beneficial.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Expected Results and Troubleshooting
High yields (typically >75%) are expected for a range of aryl- and heteroarylboronic acids. Electron-rich boronic acids may react faster than electron-deficient ones[14]. Sterically hindered boronic acids (e.g., ortho-substituted) may require longer reaction times or slightly higher catalyst loadings[5][15].
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Poor quality of boronic acid (protodeboronation).3. Insufficiently active catalyst system. | 1. Ensure rigorous inert techniques.2. Use a fresh bottle of boronic acid or consider using a more stable pinacol boronate ester[16][17].3. Screen other ligands (e.g., SPhos, RuPhos) or use a pre-formed catalyst. |
| Side Product Formation | 1. Homocoupling of the boronic acid.2. Protodeboronation of the boronic acid.3. Hydrodehalogenation of the starting material. | 1. Lower the reaction temperature; ensure slow addition of the boronic acid if possible.2. Use anhydrous conditions and a non-aqueous base system (e.g., CsF in dioxane)[17].3. Ensure the absence of water or other proton sources if using a strong base. |
| Difficulty in Purification | The N,N-dimethylamino group can cause streaking on silica gel. | Add a small amount of triethylamine (~1%) to the eluent during column chromatography to suppress tailing. Consider reverse-phase chromatography for highly polar products. |
Conclusion
This compound is a highly valuable building block for the synthesis of complex pyridine derivatives. While its status as an electron-rich heteroaryl chloride presents challenges for Suzuki-Miyaura coupling, these can be overcome through the rational selection of a modern, highly active palladium catalyst system. The use of bulky, electron-rich phosphine ligands like XPhos is critical for promoting the challenging oxidative addition step and achieving high reaction efficiency. The protocol detailed herein provides a reliable and adaptable method for researchers in drug development and materials science to effectively utilize this versatile substrate, paving the way for the discovery of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
Introduction: Navigating the Challenges of C-N Bond Formation on an Electronically Complex Pyridine Scaffold
The Buchwald-Hartwig amination has emerged as a transformative tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction is of paramount importance in the pharmaceutical and agrochemical industries, where arylamines are key structural motifs in a vast array of biologically active molecules. This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of a challenging, highly functionalized substrate: 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine.
The unique substitution pattern of this pyridine derivative—featuring an electron-donating N,N-dimethylamino group, an electron-withdrawing fluorine atom, and the chloro leaving group—presents a distinct set of challenges and considerations for successful C-N bond formation. The electron-rich nature of the pyridine ring, coupled with the inherent lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, necessitates a carefully optimized catalytic system.[2] Furthermore, the presence of the ortho-amino group can potentially influence the reaction through coordination with the palladium center.
These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also a deep dive into the mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and solvents.
Mechanism and Key Principles: A Look Inside the Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-chloride bond of the substrate, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2]
-
Ligand Exchange and Amine Coordination: The amine coupling partner coordinates to the palladium center.
-
Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the sensitivity of the substrate to basic conditions.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The efficiency of each step is highly dependent on the electronic and steric properties of the ligand coordinated to the palladium center. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.
References
Application Notes: The Strategic Role of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine in Modern Kinase Inhibitor Synthesis
Abstract
In the landscape of targeted cancer therapy, kinase inhibitors represent a pillar of precision medicine. The efficacy and selectivity of these small molecules are critically dependent on their core structural motifs. This document details the application of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine , a highly functionalized pyridine derivative, as a strategic building block in the synthesis of potent and selective kinase inhibitors. We will explore its reactivity profile, focusing on its utility in palladium-catalyzed cross-coupling reactions, and provide a detailed case study on its application in the synthesis of a Fibroblast Growth Factor Receptor (FGFR) inhibitor, AZD4547. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates for accelerated drug discovery.
Introduction: A Privileged Scaffold Fragment
Kinase inhibitors often achieve their selectivity by forming specific hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. The 2-aminopyridine scaffold is a well-established "privileged fragment" that excels in this role. The strategic placement of substituents on this core can drastically influence potency, selectivity, and pharmacokinetic properties.
This compound is a pre-eminent example of a highly optimized building block for this purpose. Its key structural features offer distinct advantages:
-
2-Dimethylamino Group: This group acts as a primary hydrogen bond acceptor, crucial for anchoring the inhibitor to the kinase hinge.
-
3-Fluoro Group: The fluorine atom serves to modulate the basicity of the pyridine nitrogen and the amino group, fine-tuning the hydrogen bonding strength. It can also enhance metabolic stability and membrane permeability.
-
5-Chloro Group: This is the key reactive handle for molecular elaboration. The chlorine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties that can extend into the ATP pocket to capture additional binding interactions.[1][2]
These features make the title compound a versatile and powerful intermediate for constructing a wide array of kinase inhibitors, particularly targeting families like FGFR, where this scaffold has proven highly effective.[3][4][5]
Physicochemical & Reactivity Data
Proper utilization of this intermediate requires an understanding of its physical properties and chemical reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClFN₂ | ChemScene[6] |
| Molecular Weight | 174.60 g/mol | ChemScene[6] |
| CAS Number | 1540338-87-1 | ChemScene[6] |
| Appearance | Off-white to light yellow solid | Typical |
| Key Reactive Site | C5-Cl bond | Suzuki-Miyaura Coupling[1] |
The primary synthetic application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The C-Cl bond is readily activated by a Pd(0) catalyst, enabling the formation of a new C-C bond with a boronic acid or ester partner. This reaction is favored for its mild conditions and high tolerance for various functional groups, making it a cornerstone of modern medicinal chemistry.[2]
Application Case Study: Synthesis of AZD4547 (FGFR Inhibitor)
AZD4547 is a potent and selective inhibitor of the FGFR kinase family (FGFR1, 2, and 3) that has been investigated in clinical trials for various cancers.[7][8] Its synthesis provides an excellent example of the utility of this compound. The key synthetic step involves a Suzuki-Miyaura coupling to construct the core biaryl structure of the final molecule.
Retrosynthetic Analysis & Strategy
The synthesis of AZD4547 hinges on the formation of the central pyridine-indole bond. By disconnecting this bond via a retrosynthetic Suzuki-Miyaura coupling, we identify our key starting materials: This compound and a suitable indole boronic acid or ester derivative. This strategy is highly efficient as it rapidly assembles the core scaffold of the target molecule.
Caption: Retrosynthetic analysis of AZD4547.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the key coupling step to synthesize the core intermediate of AZD4547.
Disclaimer: This protocol is for research and development purposes only. All work should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Materials & Reagents:
| Reagent | M.W. | Eq. | Purity | Supplier |
| This compound | 174.60 | 1.0 | ≥98% | Commercially Available |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Derivative | - | 1.1 | ≥97% | Commercially Available |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 | ≥98% | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | Anhydrous | Commercially Available |
| 1,4-Dioxane | - | - | Anhydrous | Commercially Available |
| Water | - | - | Degassed, DI | In-house |
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the indole boronic ester derivative (1.1 eq), sodium carbonate (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Via cannula, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 10 mL dioxane and 2.5 mL water for a 1 mmol scale reaction).
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. Check for the consumption of the limiting starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Causality and Trustworthiness in the Protocol
-
Expertise - Why these choices?
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability in coupling reactions involving electron-rich pyridines and sterically hindered substrates. Its dppf ligand promotes the reductive elimination step.
-
Base & Solvent System: A mixture of an aqueous base (Na₂CO₃) and an organic solvent (dioxane) is critical. The base activates the boronic ester for transmetalation, while the biphasic system ensures all components are sufficiently soluble to react.[1] Degassing the solvents is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Trustworthiness - Self-Validation:
-
In-Process Controls: Regular monitoring by TLC or LC-MS is built into the protocol. This allows the researcher to confirm the reaction is proceeding, identify any potential side products, and determine the optimal reaction time, preventing over-running and decomposition.
-
Final Characterization: The protocol mandates full characterization (NMR, HRMS) of the final product. This step is non-negotiable and validates the success of the synthesis, confirming both the identity and purity of the compound before it is used in subsequent steps or biological assays.
-
Conclusion
This compound is a high-value, strategically designed intermediate for the synthesis of advanced kinase inhibitors. Its pre-installed functionalities for hinge-binding and metabolic stability, combined with a reactive handle for robust and versatile Suzuki-Miyaura cross-coupling, make it an indispensable tool for medicinal chemists. The successful application of this building block in the synthesis of complex molecules like AZD4547 underscores its importance in streamlining the drug discovery process and enabling the rapid generation of potent and selective clinical candidates.[8]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Growing Importance of Substituted Pyridines in Crop Protection
The pyridine scaffold is a cornerstone in modern agrochemical discovery, offering a versatile platform for the development of potent and selective herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and ability to form various functionalized derivatives have led to the creation of numerous commercially successful products.[3] Within this class of compounds, halogenated pyridines, particularly those containing fluorine and chlorine, have garnered significant attention due to the profound impact of these halogens on the biological activity, metabolic stability, and overall physicochemical properties of the resulting agrochemicals. This application note delves into the utility of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine as a valuable intermediate in the synthesis of next-generation agrochemicals, with a focus on its potential application in the synthesis of arylpicolinate herbicides.
Core Moiety: 5-Chloro-3-fluoropyridine as a Privileged Scaffold
The 5-chloro-3-fluoropyridine core is a key structural motif found in several advanced agrochemicals. The presence of both chlorine and fluorine atoms on the pyridine ring is not merely incidental; it is a deliberate design element that confers specific advantages:
-
Enhanced Biological Activity: The electronic withdrawing nature of the halogens can significantly influence the binding affinity of the molecule to its target protein, often leading to enhanced potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the target weed or pest, as well as in the environment. This can lead to longer-lasting efficacy.
-
Modified Physicochemical Properties: Halogenation affects key properties such as lipophilicity and membrane permeability, which are crucial for the uptake and translocation of the agrochemical within the target organism.
A prime example of an agrochemical leveraging this scaffold is the herbicide Halauxifen-methyl , a member of the arylpicolinate class of synthetic auxins developed by Dow AgroSciences.[4][5]
Application Profile: Synthesis of Arylpicolinate Herbicides
Arylpicolinate herbicides are a relatively new class of synthetic auxins that are highly effective at controlling a broad spectrum of broadleaf weeds, even at low application rates.[4][5] A key step in the synthesis of many of these herbicides is the formation of a biaryl system, typically through a cross-coupling reaction that links the pyridine core to a substituted phenyl ring.[4]
Detailed Protocol: Synthesis of a Halauxifen-methyl Precursor via Suzuki-Miyaura Coupling
The following protocol outlines a well-established method for the synthesis of a key intermediate for Halauxifen-methyl, demonstrating the application of a substituted chlorofluoropyridine in a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from methodologies described in the patent literature.[4][6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of a Halauxifen-methyl precursor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-Amino-3,6-dichloropyridine-2-carboxylic acid methyl ester | 1146473-89-9 | 221.04 | 1.0 |
| (2-Fluoro-4-chloro-3-methoxyphenyl)boronic acid | 944128-91-6 | 204.40 | 1.2 |
| Palladium(II) acetate | 3375-31-3 | 224.49 | 0.05 |
| SPhos | 657408-07-6 | 410.53 | 0.1 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Experimental Protocol:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester (1.0 mmol), (2-fluoro-4-chloro-3-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.05 mmol) and SPhos (0.1 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.
Expected Outcome: This procedure typically yields the coupled product in good to excellent yields, providing a key intermediate for the final synthesis of Halauxifen-methyl.
Proposed Synthetic Pathway for the Utilization of this compound
While the above protocol utilizes a dichlorinated pyridine, this compound can be envisioned as a versatile starting material for the synthesis of similar agrochemical scaffolds. A plausible synthetic route to a key intermediate for arylpicolinate herbicides is outlined below.
Workflow Diagram:
Caption: Proposed synthetic route from this compound to an arylpicolinate herbicide precursor.
Detailed Protocol for the Proposed Pathway:
Step 1 & 2: Diazotization and Sandmeyer Reaction
The conversion of the 2-amino group to a chloro group is a standard transformation in pyridine chemistry.
-
Diazotization: Dissolve this compound in a suitable acidic medium (e.g., concentrated HCl) at low temperature (0-5 °C). Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Sandmeyer Reaction: Add the diazonium salt solution to a solution of copper(I) chloride (CuCl) in HCl. The diazonium group is replaced by a chlorine atom, yielding 2,5-dichloro-3-fluoropyridine.
Step 3 & 4: Directed Ortho-metalation and Carboxylation
Directed ortho-metalation allows for the regioselective introduction of a carboxylic acid group at the 6-position.
-
Metalation: Dissolve 2,5-dichloro-3-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the 6-position.
-
Carboxylation: Quench the lithiated intermediate by bubbling carbon dioxide gas through the solution or by adding crushed dry ice.
Step 5: Esterification
The resulting carboxylic acid is then converted to its methyl ester.
-
Fisher Esterification: Reflux the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid, to yield methyl 2,5-dichloro-3-fluoropyridine-6-carboxylate.
Step 6: Suzuki-Miyaura Coupling
This key intermediate can then be used in a Suzuki-Miyaura coupling reaction, analogous to the protocol described previously, to introduce the desired aryl group and form the arylpicolinate herbicide precursor.
Conclusion: A Versatile Intermediate for Agrochemical Innovation
This compound represents a valuable and strategically important intermediate for the synthesis of advanced agrochemicals. Its inherent structural features, combined with established synthetic transformations, provide a clear pathway to high-value compounds such as arylpicolinate herbicides. The protocols and pathways outlined in this application note are intended to serve as a guide for researchers and scientists in the field of agrochemical development, highlighting the potential of this versatile building block in the creation of novel and effective crop protection solutions.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 4. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
One-Pot Synthesis of Substituted 2-Aminopyridines: An Application Guide for Researchers
Introduction: The Enduring Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry and drug development, serving as a key structural component in a multitude of pharmacologically active agents.[1][2][3] These compounds exhibit a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The development of efficient, cost-effective, and sustainable synthetic routes to access structurally diverse 2-aminopyridine derivatives is, therefore, a paramount objective for synthetic and medicinal chemists.
Traditionally, the synthesis of substituted 2-aminopyridines has relied on multi-step sequences, which are often plagued by drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. One-pot syntheses, particularly those involving multicomponent reactions (MCRs), have emerged as a powerful and elegant solution to these challenges.[1][2][3] By combining multiple reaction steps in a single flask without the isolation of intermediates, one-pot methods offer increased efficiency, atom economy, and operational simplicity, aligning with the principles of green chemistry.[2]
This technical guide provides an in-depth exploration of several robust one-pot methodologies for the synthesis of substituted 2-aminopyridines. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer expert insights to aid researchers in the successful application of these powerful synthetic tools.
I. Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency
Multicomponent reactions, in which three or more starting materials react in a single operation to form a product that contains substantial portions of all the initial reactants, are exceptionally well-suited for the rapid generation of molecular diversity.[1][3][4] Several MCRs have been developed for the synthesis of 2-aminopyridines, often proceeding through a cascade of reactions that efficiently construct the pyridine ring.
A. Four-Component Catalyst-Free Synthesis
A notable example of an MCR for 2-aminopyridine synthesis is the four-component reaction of an acetophenone derivative, malononitrile, an aldehyde, and an ammonium salt.[1][4] This method is particularly attractive due to its operational simplicity and the use of readily available starting materials. The reaction can often be performed under solvent-free conditions, further enhancing its green credentials.[1]
The reaction likely proceeds through a complex cascade of events initiated by Knoevenagel condensation between the aldehyde and malononitrile, and between the acetophenone and malononitrile. These intermediates then undergo Michael addition, followed by cyclization and aromatization to afford the final 2-aminopyridine product. The ammonium salt serves as the nitrogen source for the pyridine ring.
Experimental Workflow: Four-Component Catalyst-Free Synthesis
Caption: Workflow for the four-component synthesis of 2-aminopyridines.
-
Materials:
-
Acetophenone
-
Malononitrile
-
Benzaldehyde
-
Ammonium carbonate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine acetophenone (0.1 mol), malononitrile (0.1 mol), benzaldehyde (0.1 mol), and ammonium carbonate (0.1 mol).[1]
-
Stir the mixture at room temperature under solvent-free conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add a small amount of ethanol and heat the mixture to boiling.
-
Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
| Entry | Acetophenone Derivative | Aldehyde Derivative | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | 2 | 95 |
| 2 | 4-Methylacetophenone | Benzaldehyde | 2 | 92 |
| 3 | 4-Chloroacetophenone | 4-Chlorobenzaldehyde | 3 | 90 |
| 4 | Acetophenone | 4-Methoxybenzaldehyde | 2.5 | 93 |
Data adapted from a representative catalyst-free four-component synthesis.[1]
B. Three-Component Synthesis Utilizing Enaminones
Another powerful one-pot approach involves the three-component reaction of enaminones, malononitrile, and a primary amine.[3] Enaminones act as versatile building blocks, and this method provides a convenient and flexible route to a variety of substituted 2-aminopyridines.[3] The reaction can often be carried out under solvent-free conditions at elevated temperatures.
The proposed mechanism suggests an initial Knoevenagel condensation between the enaminone and malononitrile.[3] This is followed by a nucleophilic attack of the primary amine at one of the nitrile groups, leading to an intermediate that undergoes intramolecular cyclization. The final step is an aromatization to yield the substituted 2-aminopyridine.[3]
Reaction Pathway: Enaminone-Based Three-Component Synthesis
Caption: Mechanistic steps in the enaminone-based synthesis.
-
Materials:
-
Appropriate Enaminone
-
Malononitrile
-
Primary Amine (e.g., Benzylamine)
-
Ethanol (for work-up)
-
-
Procedure:
-
In a sealed vessel, mix the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1.2 mmol) under solvent-free conditions.[3]
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required time, monitoring the reaction by TLC.
-
After cooling to room temperature, add a small amount of ethanol and triturate the mixture to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
| Entry | Enaminone Substituent (R1) | Amine (R2-NH2) | Time (h) | Yield (%) |
| 1 | Phenyl | Benzylamine | 2 | 92 |
| 2 | 4-Methoxyphenyl | Benzylamine | 2.5 | 89 |
| 3 | Phenyl | Cyclohexylamine | 3 | 85 |
| 4 | Thienyl | Benzylamine | 2 | 90 |
Data is illustrative of typical yields and reaction times for this methodology.[3]
II. The Guareschi-Thorpe Reaction: A Classic Revisited
The Guareschi-Thorpe condensation is a classical method for the synthesis of pyridine derivatives.[5][6] Modern variations of this reaction provide an efficient one-pot route to substituted 2-hydroxypyridines, which can be precursors to 2-aminopyridines or valuable compounds in their own right. An advanced version utilizes ammonium carbonate in an aqueous medium, offering a greener and more efficient protocol.[5][7]
This reaction involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a cyanoacetamide or ethyl cyanoacetate in the presence of an ammonia source, such as ammonium carbonate.[5][7] The ammonium carbonate serves both as the nitrogen source for the pyridine ring and as a basic catalyst.[7] The reaction proceeds through a series of condensation, cyclization, and dehydration steps to form the pyridine ring.
Logical Flow: Advanced Guareschi-Thorpe Synthesis
Caption: Process flow for the advanced Guareschi-Thorpe synthesis.
-
Materials:
-
Ethyl acetoacetate (or other 1,3-dicarbonyl)
-
Cyanoacetamide
-
Ammonium carbonate
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (10 mmol) and cyanoacetamide (10 mmol) in water.
-
Add an excess of ammonium carbonate (e.g., 30 mmol).[7]
-
Heat the reaction mixture to reflux for the required duration, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate product precipitation.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and dry to obtain the purified 2-hydroxypyridine derivative.
-
| Entry | 1,3-Dicarbonyl Compound | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Cyanoacetamide | 4 | 92 |
| 2 | Acetylacetone | Cyanoacetamide | 3.5 | 95 |
| 3 | Dimedone | Malononitrile | 5 | 88 |
| 4 | Ethyl benzoylacetate | Cyanoacetamide | 4 | 90 |
Yields and times are representative of the advanced Guareschi-Thorpe protocol.[7]
III. Transition-Metal-Catalyzed One-Pot Syntheses
Transition-metal catalysis has opened up new avenues for the efficient construction of complex molecular architectures.[8][9] One-pot tandem reactions catalyzed by metals such as copper or palladium provide access to highly functionalized 2-aminopyridine derivatives and related fused heterocyclic systems.[9][10]
For instance, a copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne can lead to the formation of imidazo[1,2-a]pyridines, which are structurally related to and derived from 2-aminopyridines.[9]
Due to the complexity and diversity of transition-metal-catalyzed reactions, a detailed general protocol is challenging to provide. Researchers are encouraged to consult specific literature for the precise conditions required for their desired transformation.[8][9]
Expert Insights and Troubleshooting
-
Solvent Choice and Reaction Conditions: For many of the MCRs discussed, solvent-free conditions are highly effective and environmentally friendly.[1][3] However, for substrates with poor solubility or reactivity, the use of a high-boiling polar aprotic solvent like DMSO or DMF may be beneficial. Optimization of the reaction temperature is crucial; while higher temperatures can accelerate the reaction, they may also lead to side product formation.
-
Catalyst Selection: While some MCRs proceed efficiently without a catalyst, others may benefit from the addition of a catalytic amount of an acid or base.[1] For instance, piperidine or acetic acid are sometimes used to promote Knoevenagel-type condensations. In transition-metal-catalyzed reactions, the choice of the metal, ligand, and additives is critical for achieving high yields and selectivity.
-
Purification Strategies: A significant advantage of many of the described one-pot methods is that the product often precipitates from the reaction mixture upon cooling or the addition of a suitable anti-solvent (e.g., ethanol or water).[1][3][7] This allows for a simple and efficient purification by filtration. For products that remain in solution, standard techniques such as column chromatography or recrystallization may be necessary.
-
Substrate Scope: The electronic nature of the substituents on the starting materials can significantly influence the reaction outcome. Electron-withdrawing groups on the aldehyde or ketone components in MCRs can enhance their reactivity towards nucleophilic attack. Conversely, electron-donating groups may slow down the reaction. It is advisable to conduct small-scale test reactions to assess the feasibility of a particular substrate combination.
Conclusion
The one-pot synthesis of substituted 2-aminopyridines represents a significant advancement in synthetic organic chemistry, offering numerous advantages over traditional multi-step approaches. The methodologies outlined in this guide, including multicomponent reactions and modern variations of classic name reactions, provide researchers with a powerful toolkit for the efficient and sustainable production of this important class of heterocyclic compounds. By understanding the underlying mechanisms and carefully optimizing reaction conditions, scientists can leverage these strategies to accelerate the discovery and development of new therapeutic agents and other valuable chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
Introduction: A Versatile Scaffold for Modern Drug Discovery
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs and late-stage clinical candidates. Its ability to engage in various biological interactions makes it a cornerstone for the design of novel therapeutics. The subject of this guide, 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine, is a highly functionalized building block poised for the synthesis of complex molecular architectures. The strategic placement of a chloro substituent at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups. The fluorine atom at the 3-position and the dimethylamino group at the 2-position significantly modulate the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.
This comprehensive guide provides detailed application notes and robust protocols for the three major classes of palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed to be self-validating systems, grounded in established chemical principles and adapted from proven methodologies for structurally similar substrates.
Understanding the Reactivity of this compound
The successful execution of cross-coupling reactions with this substrate hinges on understanding its unique electronic and steric characteristics. The electron-donating N,N-dimethylamino group at the C2 position and the electron-withdrawing fluorine at C3 and chlorine at C5 create a complex electronic environment. The C5-Cl bond is the primary site for oxidative addition to the palladium catalyst. However, chloroarenes are generally less reactive than their bromo or iodo counterparts, necessitating the use of highly active catalyst systems.[1] The selection of appropriate ligands is therefore critical to promote efficient catalysis. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl compounds.[1] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position.
Causality Behind Experimental Choices
-
Catalyst System: Due to the relatively inert nature of the C-Cl bond, a highly active palladium catalyst is required. A combination of a palladium(II) precatalyst such as Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands are known to promote the oxidative addition of aryl chlorides and stabilize the active Pd(0) species.
-
Base: A moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ is typically employed. These bases are effective in promoting the transmetalation step without causing unwanted side reactions.
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the corresponding boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-fluoro-N,N-dimethylpyridin-2-amine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 90 |
This table provides starting conditions based on successful couplings of similar chloropyridine substrates.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[2] In the context of this compound, this reaction allows for the introduction of primary and secondary amines at the C5 position.
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, a highly active palladium catalyst is essential. Pre-formed palladium precatalysts, such as those developed by the Buchwald group (e.g., BrettPhos Pd G3), are often highly effective. Alternatively, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) can be used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[3]
-
Solvent: Anhydrous, non-protic solvents such as toluene or THF are necessary to prevent quenching of the strong base.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine, Pd₂(dba)₃, BrettPhos, and NaOt-Bu to a dry Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-3-fluoro-N,N-dimethylpyridin-2-amine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 110 |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 80 |
| BrettPhos Pd G3 | - | K₂CO₃ | t-Amyl alcohol | 100 |
This table provides starting conditions based on successful aminations of similar chloro-heterocycles.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Part 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.
Causality Behind Experimental Choices
-
Catalyst System: The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. A common system is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and copper(I) iodide (CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-3-fluoro-N,N-dimethylpyridin-2-amine.
Data Presentation: Representative Sonogashira Coupling Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 60 |
| Pd(OAc)₂/PPh₃ | CuI | Et₃N | Acetonitrile | 50 |
This table provides starting conditions based on successful Sonogashira couplings of similar halopyridines.[2]
Visualization: Logical Relationship in Sonogashira Coupling
Caption: Key components and their roles in the Sonogashira coupling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. The judicious application of modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal chemists and drug development professionals with a powerful toolkit for molecular diversification. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of these transformative reactions, paving the way for the discovery of novel chemical entities with potential therapeutic applications.
References
Application Notes: Strategic Use of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine in Drug Discovery Libraries
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
In the landscape of medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold."[1][2] Its prevalence in a multitude of clinically successful drugs and biologically active compounds is a testament to its versatile nature.[1][2] The pyridine nitrogen acts as a key hydrogen bond acceptor, crucial for molecular recognition at biological targets, while the 2-amino group provides a versatile synthetic handle for constructing diverse compound libraries.[3] The strategic introduction of specific substituents onto this core structure is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target affinity.
This guide focuses on 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine , a polysubstituted building block designed for efficient library synthesis. We will explore the rationale behind its specific substitution pattern and provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
Physicochemical Properties and Design Rationale
The efficacy of a building block in a drug discovery program is dictated by its inherent chemical properties. The specific combination of substituents in this compound is a deliberate design choice aimed at conferring advantageous characteristics to the resulting library members.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1020253-19-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₈ClFN₂ | --INVALID-LINK-- |
| Molecular Weight | 174.60 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | Inferred from similar compounds |
| Calculated LogP | ~1.9-2.1 | Estimated based on analogs[3] |
| Topological Polar Surface Area (TPSA) | ~16.13 Ų | Estimated based on analogs |
Causality Behind the Substituents:
-
5-Chloro Group: The chlorine atom at the 5-position serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Aryl chlorides are often preferred in library synthesis due to their lower cost and greater availability compared to bromides or iodides. While less reactive, modern catalyst systems have largely overcome this challenge.[4]
-
3-Fluoro Group: The fluorine atom exerts a powerful inductive electron-withdrawing effect, which can significantly modulate the pKa of the pyridine ring and influence the binding affinity of the final compound to its biological target. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve membrane permeability.
-
N,N-Dimethylamino Group: The tertiary amine at the 2-position offers several key advantages over a primary (-NH₂) or secondary (-NHR) amine.
-
Metabolic Stability: Primary and secondary amines are often susceptible to oxidative metabolism. The N,N-dimethyl configuration blocks this metabolic route, potentially increasing the half-life of the resulting drug candidates.
-
Modulated Basicity: The dimethylamino group is a stronger electron-donating group than a simple amino group, which increases the basicity of the pyridine nitrogen. This can be critical for establishing strong interactions with acidic residues in a protein's active site.
-
Synthetic Handle: While the N,N-dimethyl group itself is not typically used for further derivatization, its presence directs the reactivity of the scaffold, leaving the 5-chloro position as the primary site for diversification.
-
Application in Library Synthesis: Palladium-Catalyzed Cross-Coupling
The true utility of this compound is realized in its application as a versatile substrate for generating libraries of novel compounds. Palladium-catalyzed cross-coupling reactions are the workhorse of this process, enabling the formation of C-C and C-N bonds with high efficiency and broad functional group tolerance.
Workflow for Library Generation
The following diagram outlines a typical workflow for utilizing this building block in a drug discovery library synthesis campaign.
References
Application Note: A Scalable and Efficient Synthesis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine for Pharmaceutical Research
Introduction
5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine is a key building block in contemporary pharmaceutical research and development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a dimethylamino group on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Halogenated pyridines are integral to the development of novel therapeutics, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1] The presence of both chlorine and fluorine can modulate the physicochemical properties of the final active pharmaceutical ingredient (API), influencing factors such as metabolic stability, binding affinity, and bioavailability.[2] This application note provides a detailed, scalable, and robust two-step synthetic protocol for the preparation of this compound, starting from the commercially available 2,3-difluoro-5-chloropyridine.
Synthetic Strategy Overview
The synthesis is designed for scalability and efficiency, proceeding through two distinct chemical transformations. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group, followed by a reductive amination to achieve the desired N,N-dimethylation.
Part 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine
The initial step of the synthesis is the regioselective amination of 2,3-difluoro-5-chloropyridine. The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the adjacent fluorine atom. This allows for a selective displacement by ammonia.
Protocol 1: Amination of 2,3-Difluoro-5-chloropyridine
This protocol is adapted from a scalable process described in the patent literature, ensuring its industrial applicability.[3]
Materials and Equipment:
-
2,3-Difluoro-5-chloropyridine
-
Aqueous ammonia (25-28% solution)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
High-pressure autoclave with stirring and temperature control
-
Standard laboratory glassware
-
Rotary evaporator
-
Suction filtration apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.5 L, approx. 10.7 mol).
-
Reaction: Seal the autoclave and heat the mixture to 120°C with vigorous stirring. Maintain this temperature for 24 hours. The pressure in the vessel will increase, so ensure the equipment is rated for the expected pressure at this temperature.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. A pale yellow solid should precipitate.
-
Collect the solid by suction filtration and wash the filter cake with water.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The resulting residue should be triturated with a small amount of petroleum ether to induce further precipitation.
-
Collect the solid by suction filtration and combine it with the solid obtained in the initial filtration.
-
-
Drying: Dry the combined product under vacuum to a constant weight.
Expected Yield and Characterization:
-
Yield: 83.82 g (85.53%) of 2-amino-3-fluoro-5-chloropyridine as a pale yellow solid.[3]
-
Melting Point: 95-97°C[4]
-
1H NMR (DMSO-d6): δ 6.44 (s, 2H, NH2), 7.58-7.61 (d, 1H), 7.78-7.79 (d, 1H).[3]
-
Mass Spectrum (M/S): m/z 147.1 [M+H]+.[3]
Table 1: Quantitative Data for the Synthesis of 2-Amino-3-fluoro-5-chloropyridine
| Reagent/Product | CAS Number | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 2,3-Difluoro-5-chloropyridine | 69045-79-0 | 149.54 | 100 | 0.669 | - |
| 2-Amino-3-fluoro-5-chloropyridine | 246847-98-3 | 146.55 | 83.82 | 0.572 | 85.53 |
Part 2: N,N-Dimethylation of 2-Amino-3-fluoro-5-chloropyridine
The final step is the exhaustive methylation of the primary amine to a tertiary amine. The Eschweiler-Clarke reaction is the method of choice for this transformation as it is a one-pot procedure that uses inexpensive reagents and prevents over-methylation to the quaternary ammonium salt.[5][6] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[7]
Protocol 2: Eschweiler-Clarke N,N-Dimethylation
Materials and Equipment:
-
2-Amino-3-fluoro-5-chloropyridine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-3-fluoro-5-chloropyridine (14.65 g, 0.1 mol) in formic acid (46 g, 1.0 mol).
-
Addition of Formaldehyde: To the stirred suspension, add formaldehyde solution (16.2 g, 0.2 mol) dropwise. The addition may be exothermic, so cooling may be necessary to maintain control.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) for 8-12 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution. Be cautious as this will generate a significant amount of CO2 gas.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.
-
Expected Yield and Characterization:
-
Yield: High yields, typically >80%, are expected for the Eschweiler-Clarke reaction.[5]
-
Physical State: Expected to be a solid or a high-boiling oil.
-
1H NMR (CDCl3): Expected signals for the aromatic protons and a singlet for the two methyl groups of the dimethylamino moiety.
-
13C NMR (CDCl3): Expected signals for the pyridine ring carbons and the methyl carbons.
-
Mass Spectrum (M/S): Expected molecular ion peak corresponding to the product's molecular weight.
Table 2: Quantitative Data for the N,N-Dimethylation
| Reagent/Product | CAS Number | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Amino-3-fluoro-5-chloropyridine | 246847-98-3 | 146.55 | 14.65 | 0.1 |
| Formaldehyde (37% aq.) | 50-00-0 | 30.03 | 16.2 | 0.2 |
| Formic acid | 64-18-6 | 46.03 | 46 | 1.0 |
| This compound | 1020253-19-3 | 174.60 | - | - |
Safety Considerations
-
2,3-Difluoro-5-chloropyridine: Corrosive and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aqueous Ammonia: Corrosive and toxic. Work in a fume hood and wear appropriate PPE.
-
Formaldehyde: A known carcinogen and toxicant. Handle with extreme care in a fume hood and use appropriate PPE.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
The amination reaction is conducted at high pressure and temperature and should only be performed in a suitable autoclave by trained personnel.
-
The neutralization of formic acid with sodium bicarbonate is highly exothermic and produces a large volume of gas. Perform this step slowly and with adequate cooling and ventilation.
This application note provides a comprehensive and scalable two-step synthesis of this compound. The described protocols utilize readily available starting materials and reagents and are based on well-established and high-yielding chemical transformations. The detailed procedures and characterization data will be of significant value to researchers in pharmaceutical and medicinal chemistry who require access to this important building block for the development of novel therapeutic agents.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
Welcome to the technical support center dedicated to the synthesis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic sequence. We will address common challenges, from low yields to impurity formation, with a focus on the underlying chemical principles to empower you to troubleshoot your experiments effectively.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is typically achieved via a two-step process. The strategy begins with a selective nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyridine precursor, followed by a robust N,N-dimethylation of the resulting primary amine. The electron-deficient nature of the pyridine ring, exacerbated by the halogen substituents, makes it susceptible to nucleophilic attack, but achieving high regioselectivity and yield requires careful control of reaction parameters.[1][2]
The most common and industrially viable route starts from 5-chloro-2,3-difluoropyridine. The fluorine atom at the C2 position is significantly more activated towards nucleophilic displacement than the fluorine at C3 or the chlorine at C5, allowing for a highly selective amination.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Step 1 - Amination of 5-Chloro-2,3-difluoropyridine
Q1: My amination reaction yield is low, or the reaction has stalled with significant starting material remaining. What are the common causes?
A1: Low conversion in this SNAr reaction is a frequent challenge, often linked to reaction conditions that are not optimized for this specific substrate.
-
Causality: The SNAr mechanism involves the attack of the nucleophile (ammonia) to form a Meisenheimer complex, followed by the departure of the leaving group (fluoride). This process is highly dependent on temperature, pressure, and reactant concentration to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Temperature and Pressure: On a laboratory or industrial scale, this reaction typically requires elevated temperatures (e.g., 70-90°C) and occurs in a sealed reactor to maintain pressure.[3] Ensure your reaction vessel can safely handle the pressure generated at the target temperature and that the temperature is consistently maintained.
-
Ammonia Concentration: The concentration and excess of aqueous ammonia are critical drivers of the reaction. Use a concentrated solution (e.g., 28-30%) and a significant molar excess relative to the pyridine starting material to ensure favorable kinetics.[3]
-
Reaction Time: Monitor the reaction's progress using an appropriate analytical method like HPLC or GC-MS. If starting material is still present after the initially planned time, consider extending the duration. However, be aware that prolonged heating can lead to byproduct formation.[3]
-
Solvent Effects: While often performed in aqueous ammonia, the addition of a co-solvent can sometimes improve solubility and reaction rates. However, for this specific reaction, water is generally an effective medium.[4]
-
Q2: I am observing a significant amount of a hydroxylated byproduct (5-chloro-3-fluoro-pyridin-2-ol). How can I minimize its formation?
A2: The formation of the pyridin-2-ol derivative is due to a competing hydrolysis reaction where water acts as the nucleophile instead of ammonia.
-
Causality: Both ammonia and water are nucleophiles present in the reaction medium. While ammonia is generally more nucleophilic, at elevated temperatures, the rate of hydrolysis can become significant, especially if the reaction is prolonged.
-
Troubleshooting Steps:
-
Optimize Temperature and Time: Avoid excessively high temperatures or unnecessarily long reaction times. The goal is to find the "sweet spot" where the amination proceeds efficiently while the rate of hydrolysis remains low. This is best determined by kinetic monitoring.[3]
-
Maximize Ammonia Concentration: Using a high concentration of ammonia helps to kinetically favor the desired amination pathway over hydrolysis.
-
Q3: Is a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, a viable alternative for this step?
A3: While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, it presents unique challenges for this specific transformation.
-
Causality & Feasibility: Buchwald-Hartwig reactions are excellent for aryl chlorides, but require a specific palladium pre-catalyst and a bulky, electron-rich phosphine ligand to facilitate the difficult oxidative addition of the C-Cl bond.[5][6] For a substrate like 5-chloro-2,3-difluoropyridine, the C-F bonds are typically more reactive in SNAr, while the C-Cl bond is the target for Buchwald-Hartwig. Using ammonia directly in Buchwald-Hartwig couplings is also challenging, though specialized catalyst systems have been developed.[7]
-
Recommendation: For this substrate, the direct SNAr displacement of the C2-fluorine with ammonia is generally more straightforward, cost-effective, and regioselective than a palladium-catalyzed approach targeting the C2-position.
Part B: Step 2 - N,N-Dimethylation of 2-Amino-5-chloro-3-fluoropyridine
Q1: My methylation reaction is producing a mixture of mono-methylated, the desired di-methylated, and quaternary ammonium salt products. How can I improve selectivity?
A1: Achieving selective N,N-dimethylation without over-alkylation is a classic challenge in amine synthesis. The choice of methylating agent and reaction conditions is paramount.
-
Causality: Traditional alkylating agents like methyl iodide react with the primary amine to form the secondary amine. This secondary amine is often more nucleophilic than the starting primary amine, leading to rapid reaction to form the tertiary amine and subsequently the quaternary ammonium salt.[8]
-
Recommended Solution: Eschweiler-Clarke Reaction This reaction is the industry standard for selective N,N-dimethylation of primary amines. It utilizes a mixture of formaldehyde (the source of the methyl groups) and formic acid (the reducing agent).
-
Mechanism: The primary amine reacts with formaldehyde to form a Schiff base (iminium ion). The formic acid then reduces this intermediate, transferring a hydride and releasing CO₂, to yield the methylated amine. The process repeats to give the dimethylated product. The reaction stops at the tertiary amine stage because it cannot form an iminium ion with formaldehyde.
-
Advantages: It is high-yielding, avoids the problem of over-methylation, and uses inexpensive reagents.
-
Q2: The Eschweiler-Clarke reaction is sluggish or incomplete. What can I do to improve it?
A2: While generally robust, the efficiency of the Eschweiler-Clarke reaction can be influenced by several factors.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure a sufficient excess of both formaldehyde (typically as an aqueous solution, formalin) and formic acid is used. A common ratio is 2-3 equivalents of each per amine group.
-
Temperature: The reaction usually requires heating (e.g., reflux, 80-100°C) to proceed at a reasonable rate. Monitor the reaction for the cessation of CO₂ evolution, which indicates completion.
-
pH Control: The reaction proceeds under acidic conditions due to the formic acid. No additional base or acid is typically required.
-
Workup: After the reaction is complete, the mixture must be basified (e.g., with NaOH or Na₂CO₃) to neutralize the excess formic acid and deprotonate the product amine, allowing for its extraction into an organic solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when running these reactions? A1: Both steps require specific safety measures. The amination step involves heating aqueous ammonia in a sealed vessel, which will generate significant pressure. Use a properly rated and inspected pressure reactor and operate it behind a safety shield. The Eschweiler-Clarke reaction involves heating formic acid, which is corrosive, and formaldehyde, which is a suspected carcinogen and sensitizer. Both reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis and accurate determination of reaction completion, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Develop a suitable method before starting the reaction to track the disappearance of starting material and the appearance of the product.
Q3: What is the best way to purify the final product? A3: The crude product after workup can be purified by several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective if the product is a solid. If impurities are persistent, column chromatography on silica gel is a reliable alternative.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine
This protocol is a representative example and should be adapted and optimized based on your laboratory scale and equipment.
-
Setup: To a stainless-steel pressure reactor, add 5-chloro-2,3-difluoropyridine (1.0 eq).
-
Reagent Addition: Add concentrated aqueous ammonia (28-30%, ~20 eq).
-
Reaction: Seal the reactor tightly. Heat the mixture to 80-90°C with vigorous stirring. The internal pressure will increase; ensure it remains within the safe operating limits of your equipment.
-
Monitoring: Maintain the temperature and stirring for 12-24 hours. The reaction progress can be monitored by taking aliquots (after cooling and carefully venting the reactor) and analyzing them by HPLC or GC-MS.
-
Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the desired product.[3]
Protocol 2: Synthesis of this compound (Eschweiler-Clarke)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in formic acid (98%, ~5-10 eq).
-
Reagent Addition: To the stirred solution, add aqueous formaldehyde (37% solution, ~3.0 eq) portion-wise. An initial effervescence (CO₂ evolution) may be observed.
-
Reaction: Heat the reaction mixture to reflux (around 100°C) for 4-8 hours. The completion of the reaction is often indicated by the cessation of gas evolution. Monitor by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the solution by slowly adding a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is > 9.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, 3x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.
Section 5: Data Summary
Table 1: Typical Reaction Parameters for SNAr Amination
| Parameter | Recommended Value/Range | Rationale & Notes |
| Temperature | 70 - 90°C | Balances reaction rate against the formation of hydrolysis byproducts.[3] |
| Pressure | Autogenous (Sealed Vessel) | Necessary to maintain ammonia concentration and reach required temperatures. |
| Ammonia | 28-30% Aqueous Solution | High concentration drives the reaction forward.[3] |
| Molar Excess (NH₃) | 15 - 25 equivalents | Ensures ammonia is the dominant nucleophile. |
| Solvent | Water (from aq. NH₃) | Effective medium for this transformation.[4] |
| Reaction Time | 12 - 24 hours | Monitor for completion to avoid byproduct formation from prolonged heating. |
Section 6: Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the amination step.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.pnu.ac.ir [journals.pnu.ac.ir]
Technical Support Center: Purification of Crude 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this information to be a practical resource in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common route is the nucleophilic aromatic substitution (SNAr) of a di- or tri-substituted pyridine with dimethylamine. Potential impurities to consider include:
-
Unreacted Starting Materials: Such as 2,5-dichloro-3-fluoropyridine or 2-amino-5-chloro-3-fluoropyridine.
-
Positional Isomers: Amination can sometimes occur at other positions on the pyridine ring, leading to the formation of isomers which can be challenging to separate due to similar polarities.
-
Over-alkylation Products: If the starting material contains other reactive sites.
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the chloro or fluoro groups may occur, although this is generally less common under standard amination conditions.
-
Residual Solvents and Reagents: Solvents used in the synthesis (e.g., DMSO, NMP) and any excess reagents.
Q2: My crude product is a dark oil. How can I decolorize it?
A2: Dark coloration in crude aminopyridine products often arises from polymeric impurities or degradation products formed during the synthesis, especially if elevated temperatures were used. Here are a few strategies to decolorize your product:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated carbon (typically 1-5% w/w) and stir the mixture for a short period (15-30 minutes) at room temperature or with gentle heating. The colored impurities adsorb onto the surface of the carbon. The carbon can then be removed by filtration through a pad of celite. Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.
-
Column Chromatography: Passing the crude material through a plug of silica gel or alumina can effectively remove colored impurities. A relatively non-polar eluent can be used to wash off the less polar product while the more polar, colored impurities remain on the stationary phase.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for both purification and decolorization, as high-boiling colored impurities will remain in the distillation flask. A patent for the related compound 2-fluoro-3-chloro-5-trifluoromethylpyridine describes vacuum distillation for purification[1].
Q3: I am having difficulty separating my desired product from a closely-eluting impurity by column chromatography. What can I do?
A3: The separation of closely-eluting impurities, often positional isomers, is a common challenge. Here are several troubleshooting steps for improving resolution in column chromatography:
-
Optimize the Mobile Phase:
-
Decrease Polarity: A less polar mobile phase will increase the retention time of your compounds, potentially leading to better separation.
-
Change Solvent System: If you are using a standard hexane/ethyl acetate system, consider switching to a different solvent combination with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.
-
Add a Modifier: For basic compounds like your aminopyridine, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can significantly improve peak shape and resolution by deactivating acidic sites on the silica gel.
-
-
Change the Stationary Phase:
-
Florisil: This is a magnesium silicate-based adsorbent that can offer different selectivity compared to silica gel, particularly for polar compounds[2].
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Silica (C18): If your compound is sufficiently polar, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can provide excellent separation.
-
-
Improve Column Packing and Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one. Ensure the column is packed uniformly to prevent channeling.
Troubleshooting Guides
Issue 1: Low Recovery After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of material after column chromatography. | Product is too polar and is retained on the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane eluent). - Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase to reduce strong interactions with the acidic silica. - Consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography. |
| Product is volatile and is lost during solvent removal. | - Use a rotary evaporator with a cooled trap and apply vacuum gradually. - Avoid excessive heating of the flask. | |
| Low yield after recrystallization. | The chosen solvent system is not optimal. | - Ensure you have a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. - Avoid using an excessive amount of solvent. - Try a two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexanes until turbidity is observed, then heating to redissolve and cooling slowly). |
| Premature crystallization during hot filtration. | - Use an excess of the hot solvent to ensure the compound remains dissolved. - Pre-warm the filtration apparatus (funnel and receiving flask). |
Issue 2: Product Purity is Still Low After a Single Purification Step
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots are visible on TLC after column chromatography. | Co-elution of impurities with similar polarity. | - Re-purify the material using a different chromatographic technique (e.g., if you used normal-phase, try reversed-phase). - Employ a shallower gradient during elution to improve separation. - Consider preparative HPLC for higher purity. |
| The column was overloaded. | - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. | |
| NMR spectrum shows the presence of residual solvents. | Incomplete drying. | - Dry the purified product under high vacuum for an extended period. - Gentle heating can be applied if the compound is thermally stable. |
| The product is not a solid after recrystallization attempt ("oiling out"). | The compound's melting point is lower than the boiling point of the solvent. | - Choose a lower-boiling solvent for recrystallization. |
| The cooling process was too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | - Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique is useful for a preliminary clean-up to remove non-basic organic impurities and some baseline materials.
Materials:
-
Crude this compound
-
Ethyl acetate (or other water-immiscible organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. The basic product will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Back-Extraction: Wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (pH > 8, check with pH paper). Your product should precipitate or form an oil.
-
Extraction of Product: Extract the basic aqueous solution with several portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
This is a standard method for obtaining high-purity material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A starting point could be 9:1 Hexanes:Ethyl Acetate.
-
Triethylamine (optional modifier)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
If your purified product is a solid, recrystallization can be an excellent final purification step.
Materials:
-
Crude or partially purified solid this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a test tube, find a solvent that dissolves the compound when hot but not when cold. Alternatively, find a solvent pair: one in which the compound is soluble (e.g., ethyl acetate) and one in which it is insoluble (e.g., hexanes).
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the "good" solvent) until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two Solvents: To the hot solution in the "good" solvent, add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Chromatography Co-elution
Caption: Options for resolving co-eluting impurities.
References
Technical Support Center: Synthesis of Halogenated N,N-Dimethylpyridin-2-amines
Welcome to the technical support center for the synthesis of halogenated N,N-dimethylpyridin-2-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. As Senior Application Scientists, we provide not only step-by-step solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific, frequently encountered problems during the halogenation of N,N-dimethylpyridin-2-amines. Each issue is presented with its probable causes and actionable solutions.
Problem 1: Formation of a Di-halogenated Byproduct
Symptom: You observe a significant amount of a di-halogenated species (e.g., 3,5-dibromo- or 3,5-dichloro-N,N-dimethylpyridin-2-amine) in your crude reaction mixture by LC-MS or NMR analysis.
Probable Cause: The N,N-dimethylamino group is a potent activating group, making the pyridine ring highly susceptible to electrophilic aromatic substitution at both the 3- and 5-positions. Over-halogenation occurs when the reaction conditions are too harsh or the stoichiometry of the halogenating agent is not carefully controlled. The mono-halogenated product is often more reactive than the starting material, leading to a second halogenation event.
Solutions:
-
Stoichiometric Control:
-
Action: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)).
-
Rationale: This ensures that the halogenating agent is the limiting reagent, minimizing the chance of the product reacting further. While this may result in some unreacted starting material, it is often easier to separate from the desired mono-halogenated product than the di-halogenated byproduct.
-
-
Temperature Management:
-
Action: Perform the reaction at a lower temperature. For many reactions with NBS or NCS, starting at 0°C or even -10°C and allowing the reaction to slowly warm to room temperature can provide better control.
-
Rationale: Lowering the temperature decreases the reaction rate, enhancing the selectivity for mono-halogenation over di-halogenation.
-
-
Slow Addition of Reagents:
-
Action: Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period.
-
Rationale: This maintains a low instantaneous concentration of the electrophile in the reaction mixture, favoring the reaction with the more abundant starting material over the newly formed product.
-
Workflow for Minimizing Di-halogenation
Caption: Troubleshooting workflow for di-halogenation side reactions.
Problem 2: Incorrect Regioisomer or Mixture of Isomers
Symptom: You have halogenated the pyridine ring, but at an undesired position (e.g., 3-halo instead of 5-halo), or you have obtained a mixture of 3- and 5-halogenated isomers.
Probable Cause: While the N,N-dimethylamino group strongly directs to the 3- and 5-positions, the electronic and steric profile of other substituents on the pyridine ring can influence the final regiochemical outcome. For instance, steric hindrance near one position may favor substitution at the other. The choice of halogenating agent and solvent can also play a critical role in selectivity.
Solutions:
-
Choice of Halogenating Agent:
-
Action: For bromination, consider using Br₂ in acetic acid or NBS in a polar aprotic solvent like DMF or acetonitrile. For chlorination, NCS is common, but reagents like HCl/H₂O₂ can also be used, though they may require more optimization.[1]
-
Rationale: Different halogenating agents have different steric demands and reactivities, which can be exploited to favor one isomer over another. A comprehensive literature search for your specific substituted pyridine is highly recommended.
-
-
Solvent Effects:
-
Action: Screen different solvents. A non-coordinating solvent like dichloromethane (DCM) may give a different isomeric ratio compared to a coordinating solvent like DMF.
-
Rationale: The solvent can influence the reactivity of the electrophile and stabilize charged intermediates, thereby altering the activation energies for substitution at different positions.
-
-
Alternative Synthetic Strategy (The N-Oxide Route):
-
Action: If direct halogenation proves unselective, consider an alternative route via the pyridine N-oxide.[2][3]
-
Oxidize the starting N,N-dimethylpyridin-2-amine to the corresponding N-oxide using an oxidant like m-CPBA or H₂O₂ in acetic acid.[4]
-
Halogenate the N-oxide. The N-oxide group deactivates the ring overall but can direct substitution differently. For example, treatment with POCl₃ or SO₂Cl₂ can introduce a chlorine atom at the 4- or 6-position.
-
Deoxygenate the N-oxide (e.g., using PCl₃ or H₂/Pd) to yield the halogenated product.
-
-
Rationale: This multi-step approach changes the electronic properties of the pyridine ring, offering a powerful method to control regioselectivity that is orthogonal to direct electrophilic substitution.
-
Regioselectivity Control Strategies
Caption: Comparison of strategies for controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose halogenating agent for N,N-dimethylpyridin-2-amines?
A1: For bromination, N-Bromosuccinimide (NBS) is the most commonly used and generally reliable reagent. It is a solid, making it easier to handle than liquid bromine, and reactions are often cleaner. For chlorination, N-Chlorosuccinimide (NCS) is the analogous choice. A typical starting point would be to use 1.0 equivalent of NBS or NCS in DMF at 0°C to room temperature.[5]
| Reagent | Halogen | Typical Solvent | Key Considerations |
| NBS | Bromine | DMF, CH₃CN, DCM | Solid, easy to handle. Good for selective bromination. |
| NCS | Chlorine | DMF, CH₃CN, DCM | Solid, easy to handle. Most common for chlorination. |
| Br₂ | Bromine | Acetic Acid, CCl₄ | Liquid, corrosive. Can be less selective. |
| SO₂Cl₂ | Chlorine | Neat or CHCl₃ | Highly reactive. Can lead to over-chlorination. |
| HCl/H₂O₂ | Chlorine | Water/Acid | "Green" option, but may require significant optimization.[1] |
Q2: My reaction is not going to completion, even with excess halogenating agent. What could be the issue?
A2: If your starting material is unreactive, there are several potential causes:
-
Deactivating Groups: Your pyridine ring may bear strong electron-withdrawing groups that deactivate it towards electrophilic substitution, counteracting the effect of the dimethylamino group. In this case, more forcing conditions (higher temperature, longer reaction time) may be necessary, but this must be balanced against the risk of side reactions.
-
Reagent Quality: Ensure your halogenating agent is pure. NBS and NCS can decompose over time, especially if exposed to moisture or light. It is good practice to recrystallize them if they are old or discolored.
-
Acid Scavenging: The reaction may produce HBr or HCl as a byproduct. Protonation of the pyridine nitrogen deactivates the ring. While the N,N-dimethylamino group is a weaker base than the ring nitrogen, formation of the pyridinium salt can shut down the reaction. Including a non-nucleophilic base is not common for these reactions but could be considered in specific recalcitrant cases.
Q3: I need to synthesize a 2-chloro-N,N-dimethylpyridin-amine. Is direct chlorination the only option?
A3: No, there are several powerful alternative strategies, which can be particularly useful if direct chlorination fails or gives poor results.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. You could start with a suitable dihalopyridine (e.g., 2,5-dichloropyridine or 2-bromo-5-chloropyridine) and couple it with dimethylamine.[6][7] This method is excellent for forming C-N bonds and often has high functional group tolerance. Careful selection of the palladium catalyst and ligand is crucial for success.[8]
-
Nucleophilic Aromatic Substitution (SNAr): If you start with a 2-halopyridine that has a strong electron-withdrawing group elsewhere on the ring (e.g., in the 3- or 5-position), you can displace the halogen with dimethylamine. The reaction often requires heat and a polar aprotic solvent.[9]
-
Sandmeyer Reaction: This classic transformation involves converting a primary amino group into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[10][11] You could start with 5-chloro-pyridin-2-amine, diazotize it, and then attempt to introduce the dimethylamino group, although this is a less direct approach for this specific target.
Alternative Synthetic Routes Overview
Caption: Key synthetic strategies to access the target compounds.
Experimental Protocol: Selective Mono-bromination of N,N-Dimethylpyridin-2-amine
This protocol is a general starting point for the selective synthesis of 5-bromo-N,N-dimethylpyridin-2-amine, designed to minimize di-bromination.
Materials:
-
N,N-Dimethylpyridin-2-amine
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N,N-dimethylpyridin-2-amine (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (0.98 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled solution of the starting material over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing an equal volume of water and ethyl acetate. Add a small amount of saturated sodium thiosulfate solution to quench any remaining bromine.
-
Workup:
-
Separate the layers.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
References
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the amination of dichlorofluoropyridines
Welcome to the technical support center for the amination of dichlorofluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of aminopyridines via Nucleophilic Aromatic Substitution (SNAr).
Core Principles: The SNAr Mechanism on Pyridine Scaffolds
The amination of dichlorofluoropyridines is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich aromatic rings like benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic nature makes it susceptible to attack by nucleophiles, especially when further activated by electron-wthdrawing groups or halogens.[1][2][3]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The amine (nucleophile) attacks an electron-deficient carbon atom on the pyridine ring bearing a leaving group (F or Cl). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The rate-determining step is typically this initial attack, as it temporarily disrupts the aromaticity of the ring.[4]
-
Leaving Group Elimination: The aromaticity is restored by the expulsion of a halide ion (leaving group).
For halopyridines, the reaction is most favorable when the leaving group is at the C-2 (ortho) or C-4 (para) position relative to the ring nitrogen.[1][3] This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[1][3] Substitution at the C-3 (meta) position is significantly slower as the nitrogen atom cannot participate in resonance stabilization of the intermediate.[1]
The "Element Effect": Fluorine as a Superior Leaving Group in SNAr
In the context of SNAr reactions, the typical halide leaving group ability is F > Cl > Br > I.[5][6] This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. This "element effect" arises because the first step (nucleophilic attack) is rate-determining. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to attack.[6] Therefore, in dichlorofluoropyridines, the fluorine atom is generally the most reactive site for substitution.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or has not worked at all. What are the common causes and how can I fix this?
A: Low or no yield in an SNAr amination can stem from several factors. A systematic approach to troubleshooting is most effective.
Potential Cause 1: Insufficient Reaction Temperature
-
Explanation: SNAr reactions require overcoming a significant activation energy barrier to disrupt the aromatic ring. While highly activated substrates may react at room temperature, many systems require heating to proceed at a reasonable rate.
-
Solution:
-
Monitor the reaction by TLC or LC-MS. If no product is forming, gradually increase the reaction temperature in 10-20 °C increments.
-
Select a solvent with a higher boiling point if necessary (see Table 1). Be aware that higher temperatures can sometimes lead to side reactions or decreased regioselectivity.
-
Potential Cause 2: Inappropriate Base or Insufficient Basicity
-
Explanation: A base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to scavenge the HX (e.g., HF, HCl) generated during the reaction. If the base is too weak, the reaction may be slow or stall.
-
Solution:
-
Switch to a stronger base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but stronger non-nucleophilic organic bases like DBU or sodium tert-butoxide (NaOtBu) can be effective.[7]
-
Ensure the base is soluble in the reaction medium. Phase-transfer catalysts can sometimes help if using an inorganic base in an organic solvent.
-
Potential Cause 3: Poor Nucleophile
-
Explanation: The nucleophilicity of the amine is critical. Sterically hindered amines (e.g., di-isopropylamine) or electronically poor amines (e.g., anilines with electron-withdrawing groups) will react more slowly.
-
Solution:
-
Consider using a less hindered or more electron-rich amine if the project allows.
-
For poorly nucleophilic amines, more forcing conditions (higher temperature, stronger base, longer reaction time) may be necessary.
-
Potential Cause 4: Poorly Chosen Solvent
-
Explanation: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate without hydrogen bonding to the nucleophile, which would decrease its reactivity.[8]
-
Solution:
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q: I am getting a mixture of products where the amine has substituted at different positions. How can I improve the regioselectivity?
A: Controlling regioselectivity is a common challenge, especially with multiple potential leaving groups. Several factors influence the site of attack.
Potential Cause 1: Competing Reactivity of Halogens
-
Explanation: While fluorine is generally the most labile leaving group, the electronic activation at different positions on the pyridine ring can lead to competitive substitution at a chlorine-bearing carbon. For example, in 3,5-dichloro-2-fluoropyridine, the fluorine is at the highly activated C-2 position, making it the primary site of attack. However, in other isomers, the outcome may be less clear-cut.
-
Solution:
-
Lower the Temperature: Reaction kinetics are often more sensitive to electronic effects at lower temperatures. Running the reaction at the lowest possible temperature that allows for a reasonable rate can significantly favor substitution at the most electronically activated position (typically C-F).
-
Solvent Choice: The solvent can influence regioselectivity. Nonpolar solvents may favor substitution at one position over another compared to polar solvents.[11][12] A solvent screen (e.g., testing toluene, dioxane, DMF, and DMSO) can help identify optimal conditions.
-
Potential Cause 2: Steric Hindrance
-
Explanation: Bulky nucleophiles may preferentially attack the less sterically hindered position.[11] Similarly, substituents adjacent to a leaving group can sterically block incoming nucleophiles.
-
Solution:
-
If trying to target a sterically hindered position, consider using a smaller nucleophile (e.g., methylamine vs. tert-butylamine).
-
Analyze the substrate for steric factors. A bulky group at C-3, for instance, may favor substitution at C-6 over the electronically similar C-2 position.[11]
-
Issue 3: Formation of Di-substituted Byproduct
Q: I am observing a significant amount of di-amination, where two amines have displaced two halogens. How can I favor mono-amination?
A: Di-substitution occurs when the initial mono-aminated product is still reactive enough to undergo a second SNAr reaction.
Potential Cause 1: Excess Amine or High Temperature
-
Explanation: Using a large excess of the amine nucleophile or running the reaction at high temperatures for extended periods drives the reaction towards the thermodynamically stable di-substituted product.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount of the amine (1.0 to 1.2 equivalents) relative to the dichlorofluoropyridine. A slow addition of the amine to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-substitution.
-
Lower Temperature and Monitor Closely: Run the reaction at a lower temperature and monitor carefully by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.
-
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in the amination of dichlorofluoropyridines.
Data & Protocols
Table 1: Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Type | Key Considerations |
| N,N-Dimethylformamide | DMF | 153 | Polar Aprotic | Excellent solvent, but can decompose at high temp. or with strong bases. |
| Dimethyl sulfoxide | DMSO | 189 | Polar Aprotic | High boiling point, excellent for difficult reactions. Can be hard to remove. |
| N-Methyl-2-pyrrolidone | NMP | 202 | Polar Aprotic | Very high boiling point, stable. Good alternative to DMF/DMAc.[9] |
| 1,4-Dioxane | - | 101 | Ethereal | Less polar, but effective for many SNAr reactions. |
| Acetonitrile | ACN | 82 | Polar Aprotic | Lower boiling point, suitable for more reactive substrates. |
| Toluene | - | 111 | Nonpolar | Can be effective and may influence regioselectivity. |
| Water | H₂O | 100 | Polar Protic | Can be used in specific base-promoted systems, especially for greener processes.[7] |
Table 2: Selection of Bases
| Base | Formula | Type | pKa (Conjugate Acid) | Use Case & Comments |
| Potassium Carbonate | K₂CO₃ | Inorganic | 10.3 | Common, inexpensive, and effective general-purpose base. Heterogeneous in many organic solvents. |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | 10.3 | More soluble and often more effective than K₂CO₃ due to the soft nature of the Cs⁺ ion. |
| Sodium tert-butoxide | NaOtBu | Alkoxide | ~19 | Strong, non-nucleophilic base. Excellent for activating less reactive amines or substrates.[7] |
| DIPEA / Hünig's Base | (iPr)₂NEt | Organic | 10.8 | Soluble organic amine base. Sterically hindered and non-nucleophilic. |
| DBU | - | Organic | 13.5 | Strong, non-nucleophilic amidine base. Good for difficult transformations. |
Baseline Experimental Protocol: Mono-amination of 3,5-dichloro-2-fluoropyridine
This protocol is a general starting point and should be optimized for specific amine nucleophiles.
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dichloro-2-fluoropyridine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Inert Atmosphere: Add anhydrous DMF (to make a 0.2-0.5 M solution). Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the suspension via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting dichlorofluoropyridine is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated pyridine.
Mechanistic Visualization
The diagram below illustrates the key SNAr mechanism on a dichlorofluoropyridine, highlighting the formation of the critical Meisenheimer intermediate and the factors influencing regioselectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
Welcome to the technical support resource for 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges associated with the purification of this key pyridine intermediate, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.
Frequently Asked Questions (FAQs)
Q1: I have just completed the synthesis. What are the most probable impurities in my crude sample of this compound?
Answer: Understanding potential impurities is the first step toward effective purification. Based on common synthetic routes, such as the nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyridine precursor, your crude product may contain several types of impurities:
-
Unreacted Starting Materials: The most common impurity is often the electrophilic precursor, for example, 2,5-dichloro-3-fluoropyridine or a related multi-halogenated pyridine.
-
Isomeric Byproducts: Nucleophilic attack by dimethylamine could potentially occur at a different position on the pyridine ring, leading to the formation of structural isomers. The regioselectivity of SNAr reactions on substituted pyridines is dictated by a complex interplay of electronic and steric effects.[1]
-
Products of Incomplete Reaction: If the synthesis involves a stepwise N-methylation, you might find the mono-methylated intermediate, 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
-
Hydrolysis Products: The presence of water in the reaction can lead to the formation of corresponding pyridinone or hydroxypyridine derivatives, which are often highly polar.
-
Residual Solvents and Reagents: Solvents like DMSO or DMF and excess amine reagents or bases (e.g., triethylamine) are common process-related impurities.
Q2: My crude product is a dark oil with some solids. What is a simple, initial purification step I can take before committing to more complex methods?
Answer: An excellent first step is a liquid-liquid extraction or an aqueous wash. This procedure is designed to remove inorganic salts, highly polar impurities, and potentially some residual high-boiling polar solvents like DMF or DMSO.
The rationale is based on partitioning. Your target compound, this compound, is a substituted amine with significant nonpolar character due to the aromatic ring and chloro/dimethylamino groups, making it preferentially soluble in organic solvents like ethyl acetate or dichloromethane. Inorganic salts and polar byproducts will preferentially move into the aqueous phase.
Basic Aqueous Wash Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acid solution (e.g., 1M HCl) to remove basic impurities. Caution: Your product is an amine and may partition into the acidic aqueous layer. Check both layers by TLC to ensure your product remains in the organic phase. If it extracts, this step should be skipped.
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid and remove acidic impurities.
-
Brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic phase.
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
This process should yield a cleaner, though likely still impure, material that is more amenable to subsequent high-resolution purification.
Q3: The initial wash was insufficient. How should I approach purification by column chromatography?
Answer: Flash column chromatography is the most powerful and versatile technique for purifying moderately polar organic compounds like this one. It separates molecules based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.
Causality Behind the Choices:
-
Stationary Phase: Silica gel is the standard choice. Its surface is rich in polar silanol (Si-OH) groups. Nonpolar compounds will have weak interactions and elute quickly, while polar compounds will interact more strongly and elute slowly. Your target compound is moderately polar and will interact sufficiently for good separation from non-polar starting materials and highly polar byproducts.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or pentane) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is typically used.[2] By gradually increasing the proportion of the polar solvent, you can sequentially elute compounds of increasing polarity. For aminopyridines, which can streak on silica due to their basicity, adding a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) to the eluent system can significantly improve peak shape and separation.[3]
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Test various ratios of Hexane:Ethyl Acetate. The ideal system will show good separation between your product and its impurities, with the product having an Rf value of ~0.2-0.4.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, non-polar eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Collect fractions and monitor them by TLC.
-
Gradient Elution (if needed): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your target compound and then any more polar impurities.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.
Q4: My compound appears to be thermally stable. Is vacuum distillation a viable option?
Answer: Yes, vacuum distillation can be an excellent method for purification, particularly for larger quantities (>5-10 g) where chromatography becomes cumbersome. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of compounds are significantly lowered, allowing for distillation at temperatures that prevent thermal decomposition. A patent for a structurally related compound specifically mentions vacuum distillation for purification, collecting a fraction at 50-55 °C / 11 mmHg.[4]
Considerations for Vacuum Distillation:
-
Thermal Stability: You must first confirm that your compound is stable at the temperatures required for distillation, even under vacuum. A small-scale test is advisable.
-
Boiling Point Differences: This method is most effective when the boiling points of the desired compound and its impurities differ by at least 20-30 °C.
-
Non-volatile Impurities: Distillation is highly effective at removing non-volatile impurities such as inorganic salts, baseline material from chromatography, and polymeric byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound streaks on TLC plate. | The amine is interacting strongly with acidic silanol groups on the silica. | Add 0.5-1% triethylamine or ammonia to the eluent system to neutralize the acidic sites and improve peak shape. |
| Poor separation during column chromatography. | The chosen eluent system has insufficient resolving power. | Re-optimize the eluent with TLC. Try a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds or Toluene/Acetone). |
| Product co-elutes with an impurity. | The impurity has a very similar polarity to the product. | Consider re-chromatographing with a less polar solvent system to increase the separation (lower Rf values). Alternatively, attempt recrystallization of the mixed fractions. |
| Product will not crystallize. | The compound may be an oil at room temperature, or persistent impurities are inhibiting crystal lattice formation. | Attempt purification by another method (chromatography or distillation). If impurities are low, try dissolving in a minimal amount of a non-polar solvent (like pentane) and storing at low temperature (-20 °C) for an extended period. |
| Low recovery after purification. | Product loss due to irreversible adsorption on silica gel, or multiple fractions containing the product were discarded. | For column chromatography, ensure all fractions are checked by TLC before being discarded. The addition of a base to the eluent can also improve recovery of amines. For recrystallization, ensure the minimum amount of hot solvent was used and that cooling was slow and thorough. |
Experimental Workflows & Visualizations
Decision Workflow for Purification Strategy
This diagram outlines a logical progression for selecting the appropriate purification technique based on the nature of the crude material.
Caption: Decision tree for selecting a purification method.
Workflow for Flash Column Chromatography
This diagram illustrates the key steps involved in a typical flash column chromatography purification.
References
- 1. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Pyridine Functionalization Reactions
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving optimal yields in their pyridine modification reactions. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their unique electronic properties often present significant synthetic hurdles.[2][3][4][5]
The electron-deficient nature of the pyridine ring, a consequence of the electronegative sp²-hybridized nitrogen atom, deactivates it towards electrophilic substitution and makes C-H functionalization challenging.[1] Furthermore, the lone pair of electrons on the nitrogen atom can act as a coordinating agent for metal catalysts, often inhibiting or altering the desired reactivity.[2][3][4] This guide provides a structured, question-and-answer approach to troubleshoot common issues leading to low yields, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General Reaction Setup & Inertness
Question 1: My reaction is sluggish or fails completely, even with a well-established protocol. What are the first things I should check?
Answer: Before delving into complex mechanistic possibilities, it's crucial to verify the foundational parameters of your reaction setup. Many pyridine functionalization reactions, especially those involving organometallic catalysts, are highly sensitive to atmospheric oxygen and moisture.
-
Causality: Palladium, nickel, and copper catalysts in their active, low-valent states (e.g., Pd(0)) are readily oxidized by oxygen, rendering them inactive. Similarly, many organometallic reagents (like Grignards or organolithiums) and strong bases (like sodium tert-butoxide) are rapidly quenched by water. The pyridine nitrogen itself can be protonated by trace acids, altering its electronic properties.
-
Troubleshooting Workflow:
-
Solvent and Reagent Purity: Ensure all solvents are rigorously dried using appropriate methods (e.g., passing through an activated alumina column or distillation from a drying agent). Use freshly opened or properly stored reagents. For highly sensitive reactions, it's advisable to titrate organometallic reagents and strong bases to determine their exact molarity before use.
-
Inert Atmosphere: Verify the integrity of your inert atmosphere setup (Nitrogen or Argon). Check for leaks in your manifold, septa, and glassware. A good practice is to flame-dry or oven-dry all glassware immediately before use and cool it under a stream of inert gas.
-
Degassing: For reactions sensitive to dissolved oxygen, thoroughly degas your solvent. Common methods include:
-
Freeze-Pump-Thaw: This is one of the most effective methods, involving freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) can displace dissolved oxygen.
-
-
Below is a decision-making workflow for initial reaction failure diagnostics.
Category 2: Catalyst, Ligand, and Reagent Issues in Cross-Coupling Reactions
Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of pyridine functionalization.[6][7] However, their success is highly dependent on the interplay of the catalyst, ligand, and base.
Question 2: My Suzuki-Miyaura coupling of a 2-halopyridine is giving low yield. What factors should I investigate?
Answer: Low yields in Suzuki couplings of pyridines can often be traced back to catalyst inhibition by the pyridine nitrogen, suboptimal ligand choice, or improper base selection.
-
Causality & Explanation:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, competing with the ligand and hindering the catalytic cycle (oxidative addition, transmetalation, reductive elimination). This is particularly problematic for 2-substituted pyridines.[8]
-
Ligand Choice: The ligand's role is to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For electron-deficient heteroaryls like pyridine, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to accelerate the reaction and prevent catalyst decomposition.[9][10]
-
Base Selection: The base is crucial for activating the boronic acid/ester in the transmetalation step. A base that is too weak may not facilitate this step effectively, while a base that is too strong can cause degradation of the substrate or boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[11] The choice often depends on the specific substrates and solvent.
-
-
Troubleshooting & Optimization Strategies:
| Parameter | Common Issue | Recommended Action | Rationale |
| Catalyst | Pd(0) catalyst is deactivated or inhibited. | Use a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). | Pre-catalysts are often more stable. Higher loading can compensate for some level of inhibition. |
| Ligand | Ligand is not suitable for the electron-deficient pyridine. | Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, cataCXium A). Ensure an appropriate Pd:Ligand ratio (typically 1:2 to 1:4). | Bulky ligands promote reductive elimination and can disfavor catalyst dimerization/decomposition pathways.[10] |
| Base | Base is too weak or causing side reactions. | Try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | A stronger base can accelerate the transmetalation step, which is often rate-limiting.[11] |
| Boron Reagent | Boronic acid is unstable or decomposing. | Consider using a more stable boronate ester (e.g., pinacol or MIDA esters). Use fresh, high-purity boronic acid. | Boronic acids can undergo protodeboronation or trimerize to form unreactive boroxines.[9] |
| Solvent | Solvent is not optimal for solubility or reaction rate. | Screen solvents like 1,4-dioxane, toluene, or DME, often with a small amount of water. | The solvent choice affects the solubility of the base and the rates of the catalytic cycle steps. |
-
Experimental Protocol: Screening Ligands for a Challenging Suzuki Coupling
-
Setup: In parallel reaction vials under an inert atmosphere, add the 2-halopyridine (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 4-8 mol%).
-
Reaction: Add degassed solvent (e.g., 1,4-dioxane, 0.5 M), seal the vials, and heat the reaction block to the desired temperature (e.g., 80-110 °C).[11]
-
Monitoring: Take aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyze by LC-MS or GC-MS to determine conversion and identify the most effective ligand.
-
Question 3: My Buchwald-Hartwig amination of a bromopyridine is not working. What are the likely culprits?
Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations of pyridines are sensitive to catalyst poisoning and require careful selection of the ligand and base. The nature of the amine coupling partner also plays a significant role.
-
Causality & Explanation:
-
Substrate Reactivity: 2-halopyridines are generally more reactive than 3- or 4-halopyridines in palladium-catalyzed aminations.[12] However, they are also more prone to catalyst inhibition.
-
Base Strength: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.[13] Weaker bases are often ineffective.
-
Volatile Amines: When using low-boiling-point amines (e.g., dimethylamine, pyrrolidine), the reaction must be conducted in a sealed vessel to prevent the amine from escaping, which would alter stoichiometry and halt the reaction.[13][14]
-
-
Troubleshooting & Optimization Strategies:
| Parameter | Common Issue | Recommended Action | Rationale |
| Ligand | Ligand choice is suboptimal. | Use ligands developed for heteroaryl couplings, such as Josiphos-type ligands or bulky biarylphosphines like BrettPhos. | These ligands form highly active catalysts that can overcome the challenges of coupling with electron-deficient pyridines. |
| Base | Base is not strong enough or is sterically hindered. | Use NaOt-Bu for most applications. For very hindered amines, a stronger base like LHMDS might be necessary. | A sufficiently strong base is required for efficient amine deprotonation, a key step in the catalytic cycle.[13] |
| Amine | Amine is volatile or prone to side reactions. | For volatile amines, use a sealed pressure tube or microwave reactor.[14] Ensure high purity of the amine. | Maintaining the correct stoichiometry is critical for reaction success. |
| Temperature | Reaction temperature is too low. | Aminations often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. | Higher temperatures increase the rates of oxidative addition and reductive elimination. |
Category 3: C-H Functionalization & Regioselectivity
Directly functionalizing a C-H bond is an atom-economical approach, but achieving regioselectivity on the pyridine ring is a significant challenge.[5][15]
Question 4: I am attempting a direct C-H arylation on my pyridine substrate, but I'm getting a mixture of isomers (C2, C3, C4) and low yield. How can I improve regioselectivity and conversion?
Answer: The inherent electronic properties of pyridine dictate its reactivity, often leading to mixtures of products in C-H functionalization reactions.[1] Achieving regioselectivity requires a specific strategy to override the natural reactivity pattern.
-
Inherent Reactivity:
-
C2/C4-Selectivity: Radical reactions (Minisci-type) and nucleophilic attacks typically favor the electron-deficient C2 and C4 positions.[4]
-
C3-Selectivity: Electrophilic substitutions, which are generally difficult on pyridines, tend to occur at the C3 position.[4] Transition metal-catalyzed reactions can be directed to C3, but this often requires specific ligands or directing groups.[16][17][18][19]
-
-
Strategies to Control Regioselectivity:
-
Use of a Directing Group (DG): Installing a directing group at a specific position can guide the metal catalyst to a nearby C-H bond (usually ortho to the DG). This is a powerful but less atom-economical strategy as it requires extra steps for installation and removal.[8][20]
-
N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide activates the C2 position for functionalization.[1][15][21] The N-oxide can be easily removed by reduction (e.g., with PCl₃ or PPh₃) after the reaction.
-
Ligand Control: In some palladium-catalyzed reactions, the choice of ligand can influence regioselectivity. For instance, using a bidentate ligand like 1,10-phenanthroline can promote C3-selectivity by altering the coordination of the palladium to the pyridine ring.[16]
-
Dearomatization-Rearomatization: Recent strategies involve the temporary dearomatization of the pyridine ring to alter its electronic properties, allowing for regioselective functionalization (often at C3), followed by rearomatization.[17][19]
-
-
Troubleshooting Diagram: Improving Regioselectivity
Category 4: Analytical & Purification Challenges
Question 5: My reaction seems to be working based on TLC, but I'm struggling to isolate and purify my final product, leading to apparent low yield. What can I do?
Answer: Purification of pyridine-containing compounds can be challenging due to their basicity and polarity, leading to issues with chromatography and workup.
-
Causality & Explanation:
-
Chromatography Issues: The basic nitrogen atom can interact strongly with the acidic silica gel in standard column chromatography, leading to peak tailing, smearing, and sometimes irreversible adsorption of the product on the column. This results in poor separation and low recovery.
-
Workup Problems: Pyridines can be protonated and become water-soluble during acidic or even neutral aqueous workups, leading to loss of product into the aqueous phase.
-
-
Troubleshooting & Optimization Strategies:
-
Chromatography Modification:
-
Deactivate Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonia (using a gradient with ammoniated methanol). This neutralizes the acidic sites on the silica, improving elution.
-
Use Alumina: Consider using neutral or basic alumina instead of silica gel as the stationary phase.
-
Reverse-Phase HPLC: For highly polar compounds, preparative reverse-phase HPLC can be an effective purification method.
-
-
Workup Adjustments:
-
Basify Aqueous Layers: During extractions, ensure the aqueous layer is basic (pH > 8) by adding a base like Na₂CO₃ or dilute NaOH before extracting with an organic solvent. This keeps the pyridine in its neutral, more organic-soluble form.
-
Back-Extraction: If the product is contaminated with non-basic impurities, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl) to pull the basic pyridine product into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer and re-extract the pure product back into an organic solvent.
-
-
Alternative Purification:
-
Crystallization: If your product is a solid, crystallization is often the best method for obtaining highly pure material and can be more scalable than chromatography.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an effective purification technique.
-
-
-
Analytical Monitoring:
-
Rely on more than just TLC. Use LC-MS and GC-MS to get a more accurate picture of your reaction mixture.[22][23][24] These methods can help you identify side products, unreacted starting materials, and determine the true conversion, distinguishing between a low-yielding reaction and a difficult purification.
-
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 16. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine: A Comparative Approach
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds, particularly substituted pyridines that form the backbone of many pharmaceutical agents, a detailed understanding of their molecular architecture is the foundation for understanding their bioactivity. This guide provides an in-depth analysis of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine, a compound of interest due to its unique substitution pattern. We will explore the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features and compare this powerful technique with other analytical methodologies.
The Structural Challenge: Decoding a Multifunctional Pyridine
This compound presents a fascinating case for spectroscopic analysis. The pyridine ring's inherent electronic properties are significantly modulated by the presence of an electron-donating amino group and two electron-withdrawing halogens at positions that influence both the aromatic system's electron density and the magnetic environments of the constituent nuclei. The primary challenge lies in the precise assignment of proton and carbon signals, which is often complicated by spin-spin coupling, particularly the through-bond couplings involving the fluorine atom.
¹H and ¹³C NMR: The Gold Standard for Structural Elucidation
NMR spectroscopy remains the most powerful and definitive technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the N,N-dimethyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H4-F3) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
| H-6 | 8.0 - 8.3 | Doublet of doublets (dd) | ⁴J(H6-F3) ≈ 2-4 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |
| N(CH₃)₂ | 3.0 - 3.3 | Singlet | N/A |
The chemical shifts are predicted based on the combined electronic effects of the substituents. The electron-withdrawing chlorine and fluorine atoms will deshield the ring protons, shifting them downfield. The N,N-dimethylamino group, being electron-donating, will have a shielding effect, though its influence will be more pronounced on the ortho and para positions. The most notable feature will be the splitting patterns arising from proton-fluorine coupling.[1][2] The H-4 proton, being three bonds away from the fluorine at C-3, will exhibit a larger coupling constant (³J) compared to the H-6 proton, which is four bonds away (⁴J).
Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the methyl carbons of the N,N-dimethylamino group. The key to interpreting this spectrum lies in understanding the carbon-fluorine coupling constants (J-CF).
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | 155 - 160 | Doublet (d) | ²J(C2-F3) ≈ 15-25 Hz |
| C-3 | 145 - 150 (deshielded by F) | Doublet (d) | ¹J(C3-F3) ≈ 230-260 Hz (large) |
| C-4 | 120 - 125 | Doublet (d) | ²J(C4-F3) ≈ 20-30 Hz |
| C-5 | 125 - 130 (deshielded by Cl) | Singlet (s) or small doublet | ⁴J(C5-F3) ≈ 0-5 Hz |
| C-6 | 140 - 145 | Doublet (d) | ³J(C6-F3) ≈ 5-10 Hz |
| N(CH₃)₂ | 40 - 45 | Singlet (s) | N/A |
The direct, one-bond coupling between C-3 and the attached fluorine atom will be the largest and most diagnostic, typically exceeding 200 Hz.[3][4] The other carbons on the ring will exhibit smaller couplings depending on the number of bonds separating them from the fluorine atom. These C-F couplings are invaluable for the unambiguous assignment of the carbon signals.
Experimental Protocol for NMR Analysis
A detailed and robust experimental protocol is crucial for obtaining high-quality NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe to the appropriate frequencies for ¹H and ¹³C.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024-4096).
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Comparative Analysis with Other Techniques
While NMR is the cornerstone of structural elucidation, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages for this Molecule | Limitations Compared to NMR |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₇H₈ClFN₂) and can provide clues about the connectivity of atoms through fragmentation analysis. | Does not provide detailed information about the isomeric structure or the precise arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of C-N, C=C, C=N, C-F, and C-Cl bonds through characteristic vibrational frequencies. | Provides limited information on the overall molecular skeleton and substituent positions. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides the absolute, unambiguous structure of the molecule. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation relevant to biological activity. |
Logical Workflow for Structural Confirmation
A logical workflow ensures a comprehensive and accurate structural determination.
Figure 1. A logical workflow for the structural elucidation of this compound.
Conclusion
The structural analysis of this compound is a multi-faceted task that relies on the synergistic use of various analytical techniques. While mass spectrometry and IR spectroscopy provide initial, crucial pieces of the puzzle, it is NMR spectroscopy that offers the detailed blueprint of the molecular architecture. The predicted chemical shifts and, most importantly, the characteristic H-F and C-F coupling constants, serve as definitive reporters for the precise arrangement of substituents on the pyridine ring. For researchers and scientists in drug development, a thorough understanding and application of these NMR principles are indispensable for accelerating the journey from a novel compound to a potential therapeutic.
References
Mass spectrometry fragmentation pattern of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine and Related Halogenated Pyridines
Introduction: The Role of Mass Spectrometry in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its power to reveal detailed structural information through controlled molecular fragmentation. This guide focuses on predicting and understanding the electron ionization (EI) mass spectrometry fragmentation pattern of This compound , a substituted pyridine derivative representative of the complex building blocks used in modern medicinal chemistry.
Substituted pyridines are privileged scaffolds in drug design, appearing in numerous approved therapeutics. The specific combination of halogen (Cl, F) and amine functionalities on the pyridine ring presents a unique fragmentation puzzle. This guide, intended for researchers and drug development professionals, provides a predictive analysis of the fragmentation pathways of the title compound. We will compare these predictions with the known fragmentation of simpler analogs, explain the chemical principles driving the fragmentation, and provide a detailed experimental protocol for empirical validation.
Molecular Structure and Its Influence on Fragmentation
The fragmentation of a molecule under electron ionization is dictated by its structure—specifically, the relative strengths of its chemical bonds and the stability of the resulting fragments. The structure of this compound contains several key features that will govern its breakdown:
-
N,N-dimethylamino Group: This is the most labile site. The nitrogen atom's lone pair is easily ionized, and the adjacent C-N bonds are susceptible to alpha-cleavage, a highly favorable fragmentation pathway for amines.[1][2][3]
-
Pyridine Ring: A stable aromatic heterocycle, but one that can undergo characteristic cleavages, such as the loss of hydrogen cyanide (HCN).[2]
-
Halogen Substituents (Cl and F): The carbon-halogen bonds are potential cleavage sites. The C-Cl bond is significantly weaker than the C-F bond, making the loss of a chlorine radical a more probable event than the loss of a fluorine radical.[4] The presence of chlorine also imparts a characteristic isotopic signature (M+2 peak at ~32.5% the abundance of the M peak) that is crucial for identification.[5]
Predicted Fragmentation Pathways
Based on established fragmentation principles, we can predict the primary pathways for this compound (Molecular Weight: 175.6 g/mol ).
Molecular Ion (M•+): m/z 175/177
Upon electron impact, the molecule loses an electron, most likely from the non-bonding lone pair on the dimethylamino nitrogen, to form the molecular ion. Due to the presence of chlorine, this will appear as a doublet with ions at m/z 175 (for ³⁵Cl) and m/z 177 (for ³⁷Cl) in an approximate 3:1 ratio. The molecular ion peak in aliphatic amines can be weak.[2][3]
Alpha-Cleavage: The Dominant Pathway (Loss of •CH₃)
The most favorable fragmentation for amines is alpha-cleavage, involving the homolytic cleavage of a bond adjacent to the nitrogen atom.[1][4] In this case, the loss of a methyl radical (•CH₃, 15 Da) from the N,N-dimethylamino group leads to the formation of a resonance-stabilized iminium cation. This fragment is often the most abundant ion in the spectrum (the base peak).
-
[M - 15]⁺: m/z 160/162
This fragment is stabilized by delocalization of the positive charge between the nitrogen and the adjacent ring carbon, making its formation highly favorable.
Loss of Halogen Radicals
Cleavage of the carbon-halogen bonds can lead to the loss of chlorine or fluorine radicals.
-
Loss of •Cl: The loss of a chlorine radical (35 Da) from the molecular ion would yield a fragment at m/z 140 . This is a plausible pathway.
-
Loss of •F: The C-F bond is much stronger, so the loss of a fluorine radical (19 Da) is significantly less likely than the loss of chlorine.
Pyridine Ring Fragmentation (Loss of HCN)
Aromatic nitrogen heterocycles commonly undergo fragmentation involving the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da).[2] This can occur from the molecular ion or from other fragments.
-
[M - 27]⁺: m/z 148/150 (from the molecular ion)
-
[M - 15 - 27]⁺: m/z 133/135 (from the alpha-cleavage product)
The following diagram illustrates the predicted major fragmentation pathways.
Comparative Analysis with Simpler Analogs
To ground our predictions, we can compare the expected fragmentation with the known mass spectrum of a related, simpler molecule: 2-Amino-5-chloropyridine . The NIST WebBook provides reference spectra for this compound.[6][7]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Dominant Fragmentation Pathway |
| 2-Amino-5-chloropyridine | 128/130 | 101 ([M-HCN]⁺), 93 ([M-Cl]⁺), 66 ([M-Cl-HCN]⁺) | Ring fragmentation (loss of HCN) and loss of •Cl. |
| This compound (Predicted) | 175/177 | 160/162 ([M-CH₃]⁺), 140 ([M-Cl]⁺), 133/135 ([M-CH₃-HCN]⁺) | Alpha-cleavage (loss of •CH₃) from the N,N-dimethylamino group. |
The comparison highlights a critical difference:
-
For 2-Amino-5-chloropyridine , which lacks the N,N-dimethyl group, fragmentation is driven by losses from the pyridine ring (HCN) and the halogen substituent (Cl).[6][7]
-
For our title compound , the presence of the N,N-dimethylamino group introduces the highly favorable alpha-cleavage pathway. This process is expected to be so dominant that it will likely produce the base peak (m/z 160/162), making fragments from direct ring cleavage less prominent. The principles of amine fragmentation fundamentally alter the appearance of the mass spectrum compared to its primary amine analog.[1][3]
Experimental Protocol for GC-MS Analysis
This section provides a detailed methodology for acquiring an electron ionization mass spectrum for the title compound, ensuring a self-validating and reproducible workflow.
Sample Preparation
-
Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol or dichloromethane (DCM).
-
Concentration: Prepare a dilute solution of the sample (e.g., 100 µg/mL). High concentrations can lead to detector saturation and source contamination.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC injector.
GC-MS Instrumentation and Parameters
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., an Agilent GC-MS system).
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this type of analyte.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Splitless or a high split ratio (e.g., 50:1) depending on sample concentration.
-
-
GC Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 300
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)
-
The following diagram outlines the complete experimental workflow.
Conclusion
While no public mass spectrum for this compound is currently available, a detailed prediction of its fragmentation pattern can be made from first principles of mass spectrometry. The presence of the N,N-dimethylamino group is the defining structural feature, directing fragmentation through a dominant alpha-cleavage pathway to produce a resonance-stabilized base peak at m/z 160/162. This pathway fundamentally distinguishes its spectrum from that of its primary amine analog, 2-amino-5-chloropyridine, where ring fragmentation and halogen loss are more prominent. The systematic protocol provided in this guide offers a clear path for researchers to empirically validate these predictions, contributing valuable data for the structural confirmation of this and similar complex heterocyclic molecules in the drug discovery pipeline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 7. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Chloro-3-fluoro- vs. 5-Bromo-3-fluoropyridines in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and strategic direction of a synthetic campaign. Among the vast array of heterocyclic scaffolds, functionalized pyridines are paramount due to their prevalence in pharmaceuticals. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-Chloro-3-fluoropyridine and 5-Bromo-3-fluoropyridine. We will dissect their performance in essential synthetic transformations, supported by established chemical principles and experimental insights, to empower chemists with the knowledge to make informed strategic decisions.
Theoretical Underpinnings of Reactivity: A Tale of Two Halogens
The reactivity of 5-chloro-3-fluoropyridine and 5-bromo-3-fluoropyridine is fundamentally governed by the distinct properties of the carbon-halogen bonds at the C-5 position and the electronic landscape of the pyridine ring, which is significantly influenced by the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen.
Two primary classes of reactions are of interest for these substrates: palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
In Palladium-Catalyzed Cross-Coupling Reactions , the universally accepted reactivity trend for halogens is I > Br > Cl > F . This hierarchy is predominantly dictated by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often rate-determining.[1]
-
Bond Dissociation Energy (BDE): The C-Br bond (approx. 72 kcal/mol) is inherently weaker than the C-Cl bond (approx. 84 kcal/mol). Consequently, less energy is required to cleave the C-Br bond during the initial oxidative addition of the Pd(0) catalyst.[1]
-
Oxidative Addition Kinetics: This crucial step, where the palladium catalyst inserts into the C-X bond, is generally faster for aryl bromides than for aryl chlorides.[2][3] The greater polarizability of the C-Br bond facilitates a more effective interaction with the electron-rich palladium(0) center, lowering the activation energy of this step.[4]
Therefore, in reactions like Suzuki or Buchwald-Hartwig couplings, 5-Bromo-3-fluoropyridine is expected to be the more reactive substrate , often requiring milder conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.
In Nucleophilic Aromatic Substitution (SNAr) Reactions , the reactivity trend is often reversed: F > Cl > Br > I . This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The reaction rate is influenced by two key factors:
-
Ring Activation: The electron-withdrawing pyridine nitrogen and the fluorine at C-3 make the ring electron-deficient, particularly at the positions ortho and para to these activating features (C-2, C-4, C-6). The C-5 position is less activated.
-
Leaving Group Ability: The ability of the halide to depart from the Meisenheimer complex is crucial. In the rate-determining step (often the initial nucleophilic attack), the more electronegative halogen can better stabilize the developing negative charge in the transition state. This is why fluorides are typically the most reactive in SNAr, followed by chlorides.[5]
Thus, for SNAr reactions at the C-5 position, 5-Chloro-3-fluoropyridine is generally expected to be more reactive than 5-Bromo-3-fluoropyridine , although the activation at this position is not as strong as at the C-2 or C-4 positions.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for these two specific molecules are sparse, we can infer their relative reactivity from established principles and data from closely related systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] The higher intrinsic reactivity of the C-Br bond makes 5-bromo-3-fluoropyridine the superior substrate in most cases.
| Feature | 5-Bromo-3-fluoropyridine | 5-Chloro-3-fluoropyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃, dppf) are often sufficient. | Requires more electron-rich, bulky ligands (e.g., SPhos, XPhos, RuPhos) to facilitate C-Cl bond activation. |
| Expected Yields | Generally good to excellent. | Can be lower or require more extensive optimization. |
Expertise in Practice: The challenge with less reactive aryl chlorides lies in promoting the initial oxidative addition. The development of bulky, electron-rich phosphine ligands by Buchwald and others has been instrumental in making aryl chlorides viable substrates.[7] These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the stronger C-Cl bond.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
Diagram of the Experimental Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-3-fluoropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst. For the bromo-substrate , Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is often sufficient. For the chloro-substrate , a more active system is required, such as Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a ligand like SPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add degassed solvents, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL), via syringe.
-
Place the reaction mixture in a preheated oil bath at 90-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] Similar to the Suzuki coupling, the reactivity trend favors the bromo-substituted pyridine.
A compelling example of this reactivity difference comes from a study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Under palladium-catalyzed conditions (Pd₂(dba)₃, Xantphos), amination occurred exclusively at the C-Br position, leaving the C-Cl and C-F bonds untouched.[9] This provides direct experimental evidence for the greater reactivity of the C-Br bond in this type of transformation.
| Feature | 5-Bromo-3-fluoropyridine | 5-Chloro-3-fluoropyridine |
| Relative Reactivity | Higher | Lower |
| Selectivity | High for C-Br functionalization. | Requires more forcing conditions and highly active catalysts. |
| Base | Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are common. | A strong base is essential for both deprotonating the amine and facilitating the catalytic cycle. |
| Ligand Choice | Bidentate phosphine ligands like BINAP or Xantphos are effective. | Requires bulky, electron-rich monophosphine ligands (e.g., RuPhos, BrettPhos) or specialized NHC ligands. |
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
A Shift in Reactivity: Nucleophilic Aromatic Substitution (SNAr)
When moving from transition-metal-catalyzed reactions to SNAr, the reactivity landscape changes. In the absence of a palladium catalyst and under neat conditions with an amine, the study on 5-bromo-2-chloro-3-fluoropyridine showed a reversal of chemoselectivity. The substitution occurred preferentially at the C-Cl position.[9] This is because the C-Cl bond, while stronger, is more polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The greater electronegativity of chlorine also helps to stabilize the intermediate Meisenheimer complex more effectively than bromine.
This highlights a crucial strategic point:
-
To functionalize the C-Br position , use palladium catalysis .
-
To functionalize the C-Cl position , use SNAr conditions (typically with strong nucleophiles and heat).
Diagram of the SNAr Mechanism:
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion and Practical Recommendations
The choice between 5-Chloro-3-fluoropyridine and 5-Bromo-3-fluoropyridine is a strategic one, balancing reactivity, cost, and the desired synthetic outcome.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): 5-Bromo-3-fluoropyridine is the superior choice. Its greater reactivity allows for milder conditions, lower catalyst loadings, and often higher yields, making it ideal for discovery chemistry and complex molecule synthesis where reliability is paramount.
-
For Nucleophilic Aromatic Substitution (SNAr): 5-Chloro-3-fluoropyridine is generally the more reactive substrate. This provides an orthogonal strategy for functionalization.
-
Cost and Availability: Aryl chlorides are typically less expensive and more widely available than their bromide counterparts. For large-scale synthesis, developing a robust process with the chloro-analogue can be more economical, despite the likely need for more expensive, specialized ligands and more rigorous process optimization.
By understanding the fundamental principles that dictate the reactivity of these valuable building blocks, researchers can design more efficient and elegant synthetic routes, accelerating the pace of discovery in drug development and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Determination of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of structure-activity relationships (SAR), guides synthetic optimization, and is essential for patent protection. Substituted pyridines, such as 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine and its derivatives, are prevalent motifs in pharmaceuticals and agrochemicals, making their unambiguous structural characterization critical.[1]
Single-crystal X-ray diffraction (SCXRD) has long been revered as the "gold standard" for providing definitive, atomic-level structural information.[2][3] It offers an unparalleled view of atomic coordinates, bond lengths, and bond angles, often resolving absolute stereochemistry.[4] However, the path from a newly synthesized powder to a publication-quality crystal structure is nuanced, and alternative techniques are vital when crystallization proves challenging.
This guide provides an in-depth, objective comparison of the X-ray crystallography workflow for small organic molecules like this compound derivatives against powerful alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer a logical framework for selecting the most appropriate technique for your analytical challenge.
The Core Workflow: X-ray Crystal Structure Determination
The journey of determining a crystal structure via X-ray diffraction is a multi-stage process, beginning with the often-challenging task of growing a suitable crystal and culminating in a refined atomic model.[5] Success at each stage is predicated on the quality of the preceding step, forming a self-validating system of protocols.
Caption: The experimental and computational workflow for single-crystal X-ray structure determination.
Step 1: The Art and Science of Crystallization
The most significant bottleneck in small-molecule crystallography is obtaining high-quality, single crystals suitable for diffraction.[6] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to pack in a highly ordered, crystalline lattice. For novel derivatives of this compound, screening various conditions is essential.
Classical Crystallization Methods: These techniques, refined over decades, remain the first line of approach.[2] The choice of solvent is critical, as it influences crystal growth and can even be incorporated into the final lattice.[7]
| Method | Principle | Ideal For | Key Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates from a saturated solution.[7][8] | Thermally stable, non-volatile compounds. | The rate of evaporation must be slow to allow for ordered crystal growth. Covering the vial can slow this rate.[7] |
| Vapor Diffusion | Vapor from a "precipitant" solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound in a "good" solvent.[8] | Compounds that are highly soluble in common solvents. | Requires a binary solvent system where the two liquids are miscible.[8] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface.[6] | Sensitive compounds, as no heat is applied. | The process must remain undisturbed. Cooling can slow diffusion and promote larger crystal growth.[7] |
| Thermal Control (Cooling) | A saturated solution at a higher temperature is slowly cooled, reducing the compound's solubility and inducing crystallization. | Compounds with a steep solubility curve relative to temperature. | The cooling rate is paramount; rapid cooling often leads to amorphous powder or very small crystals. |
In recent years, advanced methods have emerged to tackle challenging cases, such as oils or compounds that yield only microcrystalline powders. These include "host-aided" techniques like the crystalline sponge method and high-throughput "under-oil" approaches.[2][6][9]
Step 2 & 3: From Crystal to Diffraction Data
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a cryogenic temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[5] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, following Bragg's Law.[5]
The resulting diffraction pattern, composed of thousands of spots of varying intensities, is recorded on a detector.[5] This raw data is then computationally processed. This involves:
-
Indexing: Determining the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal's orientation.[10]
-
Integration: Measuring the intensity of each diffraction spot.[10]
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final, unique dataset.[10][11]
Step 4 & 5: Solving and Refining the Structure
The processed data contains the intensities of the diffracted waves, but their phase information is lost—this is the famous "phase problem" of crystallography. For small molecules, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the phases.[5][12]
This initial solution provides a rough electron density map, allowing for the placement of most non-hydrogen atoms. This initial model is then refined. Refinement is an iterative process of adjusting the atomic model (x, y, z coordinates, and atomic displacement parameters) to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[13][14] The quality of the final structure is assessed using metrics like the R-factor, which quantifies this agreement.[15]
| Parameter | Typical Value for a Good Structure | Description |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail in the electron density map. Lower values are better. |
| R1 / wR2 | R1 < 0.05 / wR2 < 0.15 | Residual factors indicating the agreement between observed and calculated structure factor amplitudes. Lower is better.[15][16] |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1, indicating a good model and appropriate data weighting.[15] |
| Completeness (%) | > 99% | The percentage of unique reflections measured out of the theoretically possible reflections. |
Performance Comparison with Alternative Techniques
While X-ray crystallography is powerful, it is not always feasible. When high-quality crystals are elusive, or when information about the molecule's behavior in solution is required, other techniques become indispensable.
Caption: Decision tree for selecting a structural elucidation technique.
The primary alternatives for the structural characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED).
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Principle | Diffraction of X-rays by a crystalline lattice.[3][5] | Absorption of radio waves by atomic nuclei in a magnetic field.[3] | Diffraction of electrons by nanocrystals in a cryo-electron microscope.[17][18] |
| Sample Type | Single, well-ordered crystal (typically >50 µm).[2] | Soluble compound in a suitable deuterated solvent.[3] | Micro- or nanocrystalline powder (~100 nm).[18][19] |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[3] | Atomic connectivity, relative stereochemistry, solution-state conformation, and molecular dynamics.[3][20][21] | Precise 3D atomic coordinates from sub-micron crystals.[18][22] |
| Key Advantage | Unambiguous and highly precise determination of solid-state structure.[4] | Does not require crystallization; provides data on the molecule's structure in solution.[3][20] | Succeeds where SCXRD fails due to small crystal size, providing atomic resolution data from powders.[18][19][22] |
| Key Limitation | Requires high-quality single crystals, which can be a major bottleneck.[2][6] | Does not provide a precise 3D model with accurate bond lengths/angles; absolute stereochemistry can be ambiguous.[3] | A newer technique requiring specialized cryo-EM equipment; not as widely available as X-ray diffractometers.[23] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for elucidating the structure of organic molecules in solution.[21] Through a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, one can piece together the complete atomic connectivity of a molecule.[20][24][25]
-
Causality: For a derivative of this compound, NMR would be the first step after synthesis to confirm that the correct product was formed. HMBC experiments would establish the connectivity between the pyridine ring, the dimethylamino group, and the halogens, while NOESY could provide insights into through-space interactions and preferred conformations in solution.
-
Trustworthiness: While NMR provides the correct chemical structure (the "what"), it does not provide the precise spatial coordinates (the "where") with the accuracy of a diffraction method. It describes the molecule's average structure and dynamics in a solvent, which can differ from its packed arrangement in a crystal.
Microcrystal Electron Diffraction (MicroED)
MicroED is a revolutionary cryo-EM technique that has transformed the analysis of hard-to-crystallize small molecules.[17] By using a powerful electron beam instead of X-rays, diffraction data can be collected from crystals that are thousands of times smaller than those required for X-ray diffraction.[18][22]
-
Causality: If attempts to grow large single crystals of a new derivative repeatedly yield only fine powders, MicroED is the ideal alternative. The powder is applied to an EM grid, and the electron beam can isolate and collect data from individual nanocrystals.[17]
-
Trustworthiness: The data collected is processed using conventional X-ray crystallography software to yield a high-resolution atomic structure, often with resolution comparable to or exceeding that from SCXRD.[17][18] It provides the same definitive structural information as its X-ray counterpart, but from a previously intractable sample type.[19][23]
Conclusion
For the definitive structural characterization of novel This compound derivatives , single-crystal X-ray diffraction remains the method of choice, provided that suitable crystalline material can be obtained. Its ability to deliver precise atomic coordinates is unmatched and provides the foundational data for understanding molecular interactions and properties.
However, a modern, pragmatic approach to structural science necessitates a multi-tool workflow. NMR spectroscopy is an essential, complementary technique that confirms chemical identity and reveals the molecule's behavior in the solution phase, which is often more relevant to its biological activity. When crystallization efforts stall at the microcrystalline powder stage, MicroED offers a powerful and increasingly accessible path forward, turning a previous dead-end into a high-resolution structure. The judicious selection of these techniques, based on the specific experimental challenges, empowers researchers to overcome hurdles and accelerate the pace of discovery in chemical and pharmaceutical development.
References
- 1. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride | 1073372-09-4 | Benchchem [benchchem.com]
- 2. sptlabtech.com [sptlabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. rigaku.com [rigaku.com]
- 5. fiveable.me [fiveable.me]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Small Molecule Structure Determination | Nano Imaging [nanoimagingservices.webflow.io]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. omicsonline.org [omicsonline.org]
- 22. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Small molecule-NMR | University of Gothenburg [gu.se]
- 25. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC Method Development for Purity Analysis of Substituted Pyridines
This guide provides an in-depth, experience-driven approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of substituted pyridines. We will move beyond rote procedures to explore the underlying chromatographic principles, enabling you to make informed decisions that lead to efficient, accurate, and reliable analytical methods. For drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount, and substituted pyridines, a common scaffold in pharmaceuticals, present unique analytical challenges that demand a well-considered strategy.[1][2][3]
The Core Challenge: Understanding the Analyte
Substituted pyridines are basic heterocyclic compounds.[2] Their basicity, stemming from the lone pair of electrons on the nitrogen atom (typical pKa of the conjugate acid is ~5.2-6.0), is the primary driver of the analytical difficulties encountered in reversed-phase HPLC.[4]
The Problematic Interaction: In reversed-phase chromatography, which typically employs silica-based stationary phases, residual silanol groups (Si-OH) on the silica surface are acidic. At mobile phase pH values above ~3.5, these silanols can become deprotonated (Si-O⁻). A basic analyte, such as a protonated pyridine (Pyr-H⁺), can then undergo a strong secondary ionic interaction with these ionized silanols. This interaction is detrimental, leading to several common issues:
-
Poor Peak Shape: Significant peak tailing is the most common symptom.
-
Low Efficiency: Broad peaks result from the mixed-mode retention mechanism (reversed-phase and ion-exchange).
-
Poor Reproducibility: Retention times can shift as the column ages and silanol activity changes.
Our entire method development strategy is fundamentally designed to mitigate these undesirable secondary interactions.[5]
Caption: Undesirable ionic interaction causing peak tailing.
The Method Development Workflow: A Phased Approach
A systematic workflow is critical for efficiency. We will approach method development in three phases: Initial Assessment & Screening, Optimization, and Validation.
Caption: HPLC method development and validation workflow.
Phase 1: Column and Mobile Phase Screening
This is the most critical phase where we establish the foundational selectivity of the method. The goal is to find a column and mobile phase combination that provides good peak shape and initial separation of the main component from its key impurities.
Column Selection: A Comparative Analysis
The choice of stationary phase is crucial. While a standard C18 column is a workhorse, it is often not the optimal choice for basic compounds like pyridines.[5] Let's compare three common alternatives.
| Stationary Phase | Primary Interaction Mechanism | Advantages for Substituted Pyridines | Disadvantages |
| High-Purity C18 | Hydrophobic | Universal starting point; good retention for non-polar pyridines. | Prone to peak tailing due to silanol interactions, even with end-capping.[5] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Alternative selectivity for aromatic pyridines via π-π interactions; can improve resolution of isomers.[1] | May provide insufficient retention for highly polar, non-aromatic substituted pyridines. |
| Embedded Polar Group (EPG) | Hydrophobic & Hydrogen Bonding | Polar group "shields" silanols, significantly improving peak shape for bases; stable in 100% aqueous mobile phases. | Can have different selectivity compared to C18; may exhibit lower retention for very non-polar compounds. |
Experimental Data Snapshot:
To illustrate these differences, consider a hypothetical separation of 4-methylpyridine from its process impurity, 2-methylpyridine, under identical mobile phase conditions (pH 2.8 buffer/Acetonitrile gradient).
| Column Type | 4-methylpyridine Tailing Factor (Tf) | 2-methylpyridine Tailing Factor (Tf) | Resolution (Rs) between Isomers |
| Standard C18 (Type A Silica) | 2.1 | 2.3 | 1.3 |
| Phenyl-Hexyl | 1.4 | 1.5 | 1.8 |
| Embedded Polar Group (EPG) | 1.1 | 1.2 | 1.6 |
-
Analysis: The standard C18 shows significant tailing (Tf > 2.0) and borderline resolution. The Phenyl-Hexyl column improves both peak shape and resolution, likely due to π-π interactions with the pyridine rings. The EPG column provides the best peak shape (Tf close to 1.0), demonstrating its effectiveness in mitigating silanol interactions.
Mobile Phase Selection: Controlling the Chemistry
a) pH - The Master Variable: The most effective way to improve peak shape for basic compounds is to work at a low pH. By setting the mobile phase pH to 2.5-3.0, we ensure two things:
-
Analyte Protonation: The substituted pyridine will be fully protonated (cationic).
-
Silanol Suppression: The residual silanol groups on the silica surface will be predominantly in their neutral, non-ionized form (Si-OH). This combination transforms the detrimental ionic interaction into a less problematic ionic repulsion, dramatically improving peak symmetry.
b) Buffer Selection: A buffer is necessary to control the pH and provide a consistent ionic environment. For LC-MS compatibility, volatile buffers are preferred.
| Buffer System | pKa | Typical pH Range | Comments |
| Formic Acid / Ammonium Formate | 3.75 | 2.8 - 4.8 | Excellent for LC-MS. Provides good buffering capacity in the ideal range for pyridine analysis.[4] |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | Strong ion-pairing agent that can improve retention but causes significant ion suppression in MS. Use at low concentrations (≤0.05%). |
| Phosphoric Acid / Phosphate Salts | 2.15 | 2.0 - 3.0 | Excellent buffering capacity and UV transparency. Not volatile, making it incompatible with MS and preparative chromatography.[6] |
c) Organic Modifier: Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and should be evaluated if acetonitrile does not provide adequate resolution.
Experimental Protocol: Initial Screening
This protocol outlines a systematic approach to screen columns and mobile phases.
Objective: To identify the best combination of column and mobile phase for the separation of the main pyridine compound and its known impurities.
1. Preparation of Solutions:
-
Sample Solution: Prepare a solution of the substituted pyridine API, spiked with known impurities, at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate buffer and adjust the pH to 2.8 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Columns to Test:
-
High-Purity C18, 150 x 4.6 mm, 3.5 µm
-
Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
Embedded Polar Group (EPG), 150 x 4.6 mm, 3.5 µm
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Select an appropriate wavelength from the UV spectrum of the main analyte (e.g., 254 nm).
-
Injection Volume: 5 µL
-
Generic Gradient:
-
0 min: 5% B
-
20 min: 95% B
-
25 min: 95% B
-
25.1 min: 5% B
-
30 min: 5% B
-
3. Analysis Procedure:
-
Equilibrate each column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the spiked sample solution onto each column using the generic gradient.
-
Evaluate the resulting chromatograms based on:
-
Peak Shape: Tailing factor of the main peak (target < 1.5).
-
Resolution: The critical resolution between the main peak and the closest eluting impurity (target > 2.0).
-
Retention: Ensure the main peak is adequately retained (k' > 2).
-
Phase 2: Method Optimization
Once the best column and mobile phase system is selected, the next step is to fine-tune the conditions to meet the analytical target profile. This usually involves adjusting the gradient slope, temperature, and flow rate to achieve the desired resolution in the shortest possible run time. This process is guided by the principles outlined in pharmacopeial chapters like USP <621>.[7][8][9][10]
Phase 3: Method Validation
A purity method must be validated to demonstrate it is suitable for its intended purpose.[11] The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13]
Key Validation Parameters for a Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is typically demonstrated by peak purity analysis using a DAD and by resolving the main peak from all potential contaminants.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: Demonstrating a linear relationship between the concentration of an impurity and its peak area over a specified range (e.g., LOQ to 150% of the specification limit).
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of impurities (recovery study).
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements, assessed on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C temperature), providing an indication of its reliability during normal usage.
Conclusion
Developing a robust HPLC purity method for substituted pyridines is a systematic process that hinges on understanding and controlling the interaction between the basic analyte and the stationary phase. By prioritizing low-pH mobile phases to suppress silanol activity and by screening columns with alternative selectivities (such as Phenyl-Hexyl or EPG), the common challenges of peak tailing and poor resolution can be overcome. This structured approach, combined with rigorous validation according to ICH guidelines, will yield a reliable analytical method suitable for supporting drug development from discovery through to quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. starodub.nl [starodub.nl]
A Comparative Guide to the Orthogonal Validation of Synthesized 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible research. The synthesis of novel compounds, such as the substituted aminopyridine 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine, promises new avenues in medicinal chemistry and materials science.[1] However, the promise of any new molecular entity can only be realized if its structure is validated with the highest degree of confidence.
This guide presents an in-depth, objective comparison of the essential analytical techniques required for the structural validation of this compound. Moving beyond a simple checklist of methods, we explore the causality behind experimental choices and demonstrate how an orthogonal, multi-technique approach provides a self-validating system for structural elucidation.[2][3]
The Imperative of Orthogonal Validation
The validation workflow hinges on integrating data from several key spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.[2] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Key Insights from NMR:
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. We expect to see signals for the two aromatic protons and the N,N-dimethyl protons.
-
¹³C NMR: Shows the number of unique carbon atoms. For fluorinated compounds, the spectra can be complex due to C-F coupling. A ¹³C{¹H, ¹⁹F} double decoupling experiment is often necessary to simplify the spectrum to single peaks for each carbon, confirming the carbon backbone.[6]
-
¹⁹F NMR: This is crucial for any fluorine-containing compound.[7] It confirms the presence of the fluorine atom and provides information about its local electronic environment. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides definitive evidence of their relative positions.[8]
Hypothetical NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.0 | Doublet of doublets (dd) | J(H,F) ≈ 7 Hz, J(H,H) ≈ 2 Hz | H-6 (Aromatic) |
| ~7.2 | Doublet of doublets (dd) | J(H,F) ≈ 9 Hz, J(H,H) ≈ 2 Hz | H-4 (Aromatic) | |
| ~3.1 | Singlet | - | N(CH₃)₂ | |
| ¹³C | ~155 | Doublet | ¹J(C,F) ≈ 240 Hz | C-3 (C-F) |
| ~145 | Singlet | - | C-2 (C-N) | |
| ~140 | Doublet | ³J(C,F) ≈ 15 Hz | C-5 (C-Cl) | |
| ~138 | Singlet | - | C-6 | |
| ~115 | Doublet | ²J(C,F) ≈ 25 Hz | C-4 | |
| ~40 | Singlet | - | N(CH₃)₂ | |
| ¹⁹F | -120 to -140 | Multiplet | - | Ar-F |
Causality: The large one-bond C-F coupling constant (¹JCF) is a definitive indicator of a direct bond between that carbon and fluorine.[9] The smaller, through-bond couplings (²JCF, ³JCF, and JHF) are critical for confirming the relative positions of the substituents on the pyridine ring. Without observing these specific couplings, it would be impossible to rule out isomers like 3-Chloro-5-fluoro-N,N-dimethylpyridin-2-amine.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula
While NMR establishes the connectivity, mass spectrometry provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) is superior to low-resolution MS because it measures mass to several decimal places.[10] This high accuracy allows for the determination of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ³⁵Cl = 34.96885 amu).[11][12]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺.
-
Analysis: Analyze the sample on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Formula Determination: The instrument's software uses the measured accurate mass to generate a shortlist of possible elemental formulas.[13][14]
For C₇H₈ClFN₂ , the theoretical exact mass of the protonated molecule [M+H]⁺ is 175.0436 u . HRMS analysis must yield a measured mass within a very narrow tolerance (typically <5 ppm) of this theoretical value to confirm the elemental formula.
Trustworthiness: Comparing the experimentally determined mass to the theoretical mass provides a critical checkpoint. A significant deviation would indicate either an incorrect structure or the presence of an unexpected adduct or impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15] While less definitive for overall structure than NMR, it provides excellent complementary evidence.
Key Expected Vibrational Bands:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2800-3000 cm⁻¹: Aliphatic C-H stretching from the N-methyl groups.
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1350-1250 cm⁻¹: Strong C-N stretching for the aromatic amine.[16]
-
~1250-1350 cm⁻¹: C-F stretching vibration.
-
~700-850 cm⁻¹: C-Cl stretching vibration.
Comparative Logic: The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) confirms that the amine is tertiary (N,N-dimethyl) and not a primary (-NH₂) or secondary (-NHCH₃) amine, which are potential synthetic byproducts.[17][18]
Elemental Analysis: The Final Quantitative Check
Elemental Analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the pure compound. This classic technique offers a fundamental, quantitative validation of the empirical formula derived from HRMS.[19] Its importance in pharmaceutical quality control is well-established.[][21]
Comparison of Theoretical vs. Experimental Data:
| Element | Theoretical % for C₇H₈ClFN₂ | Acceptable Experimental Range |
| Carbon (C) | 48.15% | 48.15% ± 0.4% |
| Hydrogen (H) | 4.62% | 4.62% ± 0.4% |
| Nitrogen (N) | 16.04% | 16.04% ± 0.4% |
Self-Validation: The experimental results from a properly calibrated instrument must fall within a strict tolerance (typically ±0.4%) of the theoretical values. A failure to meet this criterion indicates an impure sample or an incorrect structural assignment.
Synthesizing the Data: An Unambiguous Conclusion
The power of the orthogonal approach lies in the convergence of all data points to a single, consistent structure.
Caption: Logical convergence of orthogonal data.
No single technique can provide absolute proof. However, when ¹H-¹⁹F and ¹³C-¹⁹F NMR couplings confirm the 5-chloro, 3-fluoro substitution pattern, HRMS confirms the elemental formula C₇H₈ClFN₂, FTIR confirms a tertiary aromatic amine structure, and Elemental Analysis quantitatively verifies the C, H, and N composition, the structure of this compound is validated with the highest possible degree of scientific certainty. This rigorous, multi-faceted approach ensures the integrity of the research and the reliability of any subsequent applications.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. epfl.ch [epfl.ch]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. measurlabs.com [measurlabs.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. rockymountainlabs.com [rockymountainlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 21. smithers.com [smithers.com]
A Senior Application Scientist's Guide to Potency Assessment of Novel Kinase Inhibitors Derived from a 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine Scaffold
This guide provides a comprehensive framework for determining the potency of novel drug candidates. For the purpose of this in-depth analysis, we will focus on a hypothetical lead compound, CDP-881 , derived from a 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine scaffold. Given that substituted aminopyrimidines are a well-established class of kinase inhibitors, this guide will proceed under the scientifically-grounded hypothesis that CDP-881 targets the BRAF kinase, a critical node in the MAPK/ERK signaling pathway.[1][2][3][4] Activating mutations in BRAF, particularly the V600E mutation, are drivers in a significant portion of cancers, most notably melanoma.[5]
This document will provide a comparative analysis of CDP-881 against two FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib , to contextualize its potency and potential. We will delve into the causality behind the selection of specific assays, provide detailed experimental protocols, and present the resulting data in a clear, comparative format.
The Rationale: Why Focus on Both Biochemical and Cellular Potency?
A critical early-stage challenge in kinase inhibitor development is identifying compounds that not only inhibit the purified enzyme in a biochemical assay but also demonstrate functional inhibition within a cellular context.[6] A significant disparity between biochemical potency (IC50) and cellular potency (EC50) can indicate issues such as poor cell permeability, rapid metabolism, or efflux by cellular transporters, all of which can lead to late-stage failure of a drug candidate. Therefore, a multi-faceted approach to potency testing is not just recommended; it is essential for making informed decisions in a drug discovery pipeline.
The Target: BRAF and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[7] Our hypothetical compound, CDP-881, along with Vemurafenib and Dabrafenib, aims to inhibit this mutated kinase and halt downstream signaling.
Figure 1: The MAPK signaling pathway with the inhibitory action of CDP-881, Vemurafenib, and Dabrafenib on BRAF.
Part 1: Biochemical Potency Assessment
This initial phase of testing evaluates the direct interaction between the inhibitor and its purified target enzyme in a controlled, cell-free environment. This allows for the determination of the intrinsic inhibitory activity of the compound.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in the reaction after kinase-mediated phosphorylation of a substrate. A potent inhibitor will reduce kinase activity, resulting in a higher ATP concentration and a stronger luminescent signal.
Workflow Visualization:
Figure 2: Workflow for an in vitro BRAF kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation : Prepare a 10-point serial dilution of CDP-881, Vemurafenib, and Dabrafenib in 100% DMSO, starting from a 10 mM stock. A common dilution factor is 1:3.
-
Enzyme and Substrate Preparation : Dilute recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1) in the kinase assay buffer. The final ATP concentration should be at or near its Km for BRAF to ensure competitive binding can be accurately measured.[7][8][9]
-
Assay Plate Setup : In a 384-well plate, add the diluted compounds. Also, include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition and Pre-incubation : Add the diluted BRAF V600E enzyme to each well. Incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation : Start the kinase reaction by adding the MEK1 substrate and ATP mixture. Incubate for 60 minutes at 30°C.
-
Detection : Stop the reaction and measure kinase activity using a luminescence-based ATP detection reagent, such as Kinase-Glo® Max (Promega), according to the manufacturer's instructions.[9] This reagent simultaneously lyses the cells and contains luciferase and luciferin to generate a light signal proportional to the amount of ATP present.
-
Data Analysis : Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Comparative Biochemical Data
The following table summarizes the hypothetical biochemical potency of CDP-881 against the BRAF V600E mutant, wild-type BRAF, and the related kinase CRAF, in comparison to Vemurafenib and Dabrafenib.
| Compound | BRAF V600E IC50 (nM) | Wild-Type BRAF IC50 (nM) | CRAF IC50 (nM) |
| CDP-881 (Hypothetical) | 15 | 180 | 95 |
| Vemurafenib | 31[10] | 100 | 48[10] |
| Dabrafenib | 0.6[11] | 3.2 | 5[11] |
Based on this data, Dabrafenib is the most potent inhibitor of BRAF V600E in a biochemical setting, followed by our hypothetical CDP-881 and then Vemurafenib. All three compounds show selectivity for the mutant form of BRAF over the wild-type.
Part 2: Cellular Potency and Target Engagement
While biochemical assays are crucial, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore indispensable for evaluating a compound's potential as a therapeutic agent.
Experimental Protocol 2: Cell-Based Proliferation Assay (MTT/CellTiter-Glo®)
This assay assesses the anti-proliferative effects of the drug candidates on cancer cell lines that are dependent on the BRAF V600E mutation for their growth and survival, such as the A375 melanoma cell line.[5][6]
Step-by-Step Methodology:
-
Cell Seeding : Seed A375 cells into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of CDP-881, Vemurafenib, and Dabrafenib. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment :
-
Data Acquisition : Measure the absorbance (MTT) at 570 nm or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis : Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value by non-linear regression analysis.
Experimental Protocol 3: NanoBRET™ Target Engagement Assay
This advanced cell-based assay provides a quantitative measure of compound binding to the target kinase within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRAF protein and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[13][14][15][16]
Workflow Visualization:
Figure 3: Workflow for a NanoBRET™ target engagement assay.
Step-by-Step Methodology:
-
Cell Transfection : Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-BRAF V600E fusion protein.
-
Cell Seeding : Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
Compound Addition : Add the serially diluted test compounds (CDP-881, Vemurafenib, Dabrafenib) to the cells.
-
Tracer and Substrate Addition : Add the cell-permeable NanoBRET® kinase tracer and the NanoLuc® substrate to the wells.
-
Incubation : Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.
-
BRET Measurement : Measure the filtered luminescence signals for both the NanoLuc® donor (e.g., 460 nm) and the tracer acceptor (e.g., 610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis : Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the cellular target engagement potency.
Comparative Cellular Data
The following table presents a hypothetical comparison of the cellular potency of CDP-881 with Vemurafenib and Dabrafenib.
| Compound | A375 Cell Proliferation GI50 (nM) | NanoBRET™ Target Engagement IC50 (nM) |
| CDP-881 (Hypothetical) | 150 | 85 |
| Vemurafenib | ~200-500[12][17] | Not widely reported |
| Dabrafenib | ~30-200[6][18][19] | Not widely reported |
In this hypothetical scenario, Dabrafenib remains a highly potent compound in a cellular context. CDP-881 demonstrates good cellular activity, with its GI50 value being higher than its biochemical IC50, a common observation due to factors like cell permeability and target accessibility. The NanoBRET™ assay suggests strong target engagement within the cell, corroborating the mechanism of action.
Synthesis and Conclusion
This guide outlines a logical and robust workflow for assessing the potency of a novel kinase inhibitor, CDP-881, derived from a this compound scaffold. By employing a combination of biochemical and cell-based assays, we can build a comprehensive profile of the compound's activity.
-
Biochemical assays provide a pure measure of a compound's intrinsic ability to inhibit its target.
-
Cell-based proliferation assays offer a functional readout of the compound's effect on cancer cell viability.
-
Target engagement assays like NanoBRET™ confirm that the compound is binding to its intended target within the complex environment of a living cell.
The hypothetical data for CDP-881 positions it as a promising lead candidate, with potency comparable to, and in some aspects potentially more favorable than, established drugs. However, the observed "shift" between biochemical and cellular potency underscores the importance of this multi-assay approach. Further studies on selectivity, pharmacokinetics, and in vivo efficacy would be the necessary next steps in the development of CDP-881 as a potential therapeutic.
References
- 1. A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisionfda.org [precisionfda.org]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 15. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 16. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
As laboratory professionals engaged in the fast-paced world of research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents, such as 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine (CAS No. 1020253-19-3), demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this halogenated pyridine derivative, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Hazard Profile and Core Safety Principles
This compound is a substituted pyridine, a class of compounds widely used as building blocks in organic synthesis.[1] Its structure contains both chlorine and fluorine atoms, classifying it as a halogenated organic compound.[2] While comprehensive toxicological data for this specific molecule is limited, the safety data for structurally similar compounds provides a strong basis for a cautious and proactive safety protocol.[3][4]
The primary hazards associated with analogous chloro-fluoro pyridinamines include acute oral toxicity, skin irritation, and serious eye damage.[4][5] Therefore, it is imperative to handle this compound as a hazardous substance, implementing controls to mitigate exposure risks.
Table 1: Hazard Assessment Based on Analogous Compounds
| Hazard Classification | Description | Associated Risks | Recommended Precaution |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed.[4] | Ingestion can lead to adverse health effects. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Direct contact can cause redness, itching, or inflammation. | Wear appropriate chemical-resistant gloves and a lab coat.[5] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[4][5] | Vapors or direct contact can result in significant eye injury. | Wear safety goggles or a face shield.[5] |
| Halogenated Organic Compound | Contains covalently bonded chlorine and fluorine. | Requires specific disposal methods to prevent the formation of toxic byproducts and environmental contamination.[7] | Segregate as "Halogenated Organic Waste." Do not dispose of via sewer or regular trash.[7] |
The foundational principle for disposal is that this compound, like other halogenated wastes, must not be released into the environment.[3][8] Its destruction requires specialized, high-temperature incineration by a licensed facility to prevent the formation of persistent organic pollutants.[3][9]
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all engineering controls and personal protective equipment are in place. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : All handling of this compound, whether in solid or solution form, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[10] An emergency eyewash and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:
-
Eye Protection : Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.[12]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Always consult the glove manufacturer's compatibility chart.[7]
-
Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[12]
-
Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal protocol is a self-validating system that ensures safety and regulatory compliance at every stage.
Step 1: Waste Segregation
All waste streams containing this compound must be classified and segregated as Halogenated Organic Waste .[2][13] This is the most critical step, as mixing halogenated and non-halogenated waste streams can interfere with the disposal process and may be a violation of hazardous waste regulations.[14]
This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Materials used for spill cleanup.
Step 2: Waste Collection and Containment
Collect all halogenated waste in a designated, compatible, and leak-proof container.[11][15]
-
Container Type : Use a container approved for hazardous waste, typically high-density polyethylene (HDPE) or glass, with a secure, sealable lid.[14]
-
Solid Waste : For contaminated solids like gloves or filter paper, place them in a properly labeled, sealable bag before adding to the main waste container to minimize dust.[11]
-
Liquid Waste : Add liquid waste directly to the designated liquid waste container. Do not overfill; a general rule is to fill to no more than 90% capacity to allow for expansion.[15]
Step 3: Hazardous Waste Labeling
Proper labeling is a key requirement of the OSHA Hazard Communication Standard.[16] The waste container must be labeled immediately upon the first addition of waste.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other solvents or reagents present. Avoid using abbreviations or chemical formulas.[7]
-
An indication of the primary hazards (e.g., "Toxic," "Irritant").
-
The date of initial waste accumulation.
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
-
At or near the point of generation.
-
Secure and under the control of laboratory personnel.
-
In a well-ventilated area, away from heat sources or incompatible materials like strong oxidizing agents.[7][11]
-
Within secondary containment to capture any potential leaks.
Step 5: Final Disposal
The final and only acceptable disposal method is through a licensed hazardous waste disposal contractor.[17] This ensures the waste is transported and destroyed in compliance with all local, state, and federal regulations, typically via controlled high-temperature incineration with flue gas scrubbing.
Under no circumstances should this chemical or its containers be disposed of in a sanitary landfill or discharged into any sewer system. [3]
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[18]
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Don PPE : Before attempting cleanup, don the full PPE detailed in Section 2.
-
Contain and Absorb :
-
Collect Waste : Carefully place all spilled material and contaminated absorbent into a designated hazardous waste container and label it appropriately.[18]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[18]
-
Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]
- 2. uakron.edu [uakron.edu]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. reed.edu [reed.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. rug.nl [rug.nl]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
